1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-methyl-3,4-dihydro-2H-quinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-12-6-2-3-8-7-9(11(13)14)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGXPBOALKQVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391922 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162648-46-6 | |
| Record name | 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and efficient synthetic pathway for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the synthetic strategy, experimental protocols, and relevant chemical data.
Synthetic Strategy Overview
The most direct and efficient synthesis of this compound commences with the commercially available starting material, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate. The synthetic route involves a two-step process:
-
N-Methylation: The secondary amine of the tetrahydroquinoline ring is methylated to form Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate. The Eschweiler-Clarke reaction is a classic and highly effective method for this transformation, utilizing formaldehyde as the carbon source and formic acid as the reducing agent. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2][3][4][5]
-
Ester Hydrolysis: The methyl ester of the N-methylated intermediate is then hydrolyzed to yield the final carboxylic acid product. This is a standard saponification reaction, typically carried out under basic conditions followed by acidification.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate via Eschweiler-Clarke Reaction
Caption: Experimental workflow for the N-methylation step.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | 177478-49-8 | C₁₁H₁₃NO₂ | 191.23 |
| Formic Acid (98-100%) | 64-18-6 | CH₂O₂ | 46.03 |
| Formaldehyde (37% in H₂O) | 50-00-0 | CH₂O | 30.03 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq).
-
Add formic acid (excess, e.g., 5-10 eq) to dissolve the starting material.
-
Add aqueous formaldehyde solution (excess, e.g., 3-5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and maintain for several hours (typically 2-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the excess formic acid by slowly adding a saturated solution of sodium hydroxide until the pH is basic (pH > 9).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford pure Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate.
Step 2: Synthesis of this compound by Ester Hydrolysis
Caption: Experimental workflow for the ester hydrolysis step.
Materials:
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | N/A | C₁₂H₁₅NO₂ | 205.25 |
| Sodium Hydroxide | 1310-73-2 | NaOH | 40.00 |
| Methanol | 67-56-1 | CH₄O | 32.04 |
| Hydrochloric Acid (concentrated) | 7647-01-0 | HCl | 36.46 |
Procedure:
-
In a round-bottom flask, dissolve Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 2-4 M, 2-3 eq).
-
Heat the reaction mixture to reflux and stir for several hours (typically 1-4 hours), monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify by the dropwise addition of concentrated hydrochloric acid until the product precipitates (typically pH 3-4).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data
The following table summarizes the expected properties and data for the key compounds in this synthesis. Yields are representative and may vary based on reaction scale and optimization.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Physical Form | Melting Point (°C) | Expected Yield (%) |
| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | C₁₁H₁₃NO₂ | 191.23 | Powder | 73-76[6] | N/A (Starting Material) |
| Methyl 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate | C₁₂H₁₅NO₂ | 205.25 | Solid/Oil | N/A | 80-95 |
| This compound | C₁₁H₁₃NO₂ | 191.23 | Solid | N/A | 85-98 |
Biological Context and Potential Applications
Tetrahydroquinoline and its derivatives are prevalent scaffolds in a variety of biologically active compounds and natural products.[7] This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.
While the specific biological activity and signaling pathways for this compound are not extensively documented in publicly available literature, related tetrahydroquinoline and tetrahydroisoquinoline analogs have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer Activity: Some 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids have been identified as inhibitors of the anti-apoptotic protein MCL-1, which is a target in oncology drug development.[8]
-
Antibacterial and Antifungal Activity: The tetrahydroquinoline core is present in various compounds exhibiting antimicrobial properties.[9][10]
-
Antioxidant Effects: Certain tetrahydroquinoline derivatives have shown potential as antioxidant agents.[9]
-
Neuroprotective and CNS Activity: The tetrahydroisoquinoline framework, a close structural analog, is a key component in molecules targeting neurodegenerative disorders.[10][11][12]
Given the diverse biological roles of related compounds, this compound represents a valuable molecule for screening in various drug discovery programs. The carboxylic acid functionality provides a handle for further chemical modification and the generation of compound libraries for structure-activity relationship (SAR) studies.
References
- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 2. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. メチル 1,2,3,4-テトラヒドロキノリン-6-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
A Comprehensive Technical Guide to the Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the known and predicted physicochemical properties of the heterocyclic compound 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Due to a paucity of direct experimental data for this specific molecule, this guide consolidates information from closely related analogs, alongside established experimental protocols for the determination of key physicochemical parameters. This whitepaper is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the potential characteristics of this compound and methodologies for its empirical evaluation.
Introduction
This compound is a derivative of the tetrahydroquinoline scaffold, a structural motif present in numerous biologically active compounds. The physicochemical properties of a drug candidate are fundamental to its pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). An early understanding of these properties is therefore critical in the drug development pipeline. This guide summarizes the available data for a close structural analog, Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate, and provides generalized experimental protocols to facilitate the empirical determination of the properties of the title compound.
Physicochemical Properties
The following table summarizes the available physicochemical data. It is crucial to note that the experimental data pertains to the methyl ester analog, and the data for this compound should be determined experimentally for confirmation.
Table 1: Physicochemical Properties of this compound and a Key Analog
| Property | Value (this compound) | Value (Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate) | Data Type |
| Molecular Formula | C₁₁H₁₃NO₂ | C₁₁H₁₃NO₂ | Calculated |
| Molecular Weight | 191.23 g/mol | 191.23 g/mol | Calculated |
| Melting Point | Not available | 73-76 °C[1] | Experimental |
| Boiling Point | Not available | 349.4 °C at 760 mmHg[1] | Experimental |
| pKa | Not available | 2.60 ± 0.20[1] | Predicted |
| LogP | Not available | 1.96930[1] | Calculated |
| Solubility | Not available | Not available | - |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of this compound.
Solubility Determination
A qualitative and quantitative assessment of solubility in various solvents is crucial for formulation development.
Protocol:
-
Qualitative Solubility:
-
To a series of small, clean test tubes, add approximately 1-2 mg of the compound.
-
Add 1 mL of the test solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, ethanol, DMSO) to each tube.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for the complete dissolution of the solid. Record as "soluble," "sparingly soluble," or "insoluble."[2][3][4][5][6]
-
-
Quantitative Solubility (Shake-Flask Method):
-
Prepare saturated solutions of the compound in the desired solvents by adding an excess amount of the solid to a known volume of the solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the samples to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
The solubility is expressed in units such as mg/mL or µg/mL.
-
Experimental workflow for quantitative solubility determination.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different physiological pH values.
Protocol (Potentiometric Titration):
-
Accurately weigh a sample of the compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if aqueous solubility is low).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 N NaOH) while monitoring the pH using a calibrated pH meter.
-
Record the pH values after each addition of the titrant.
-
Plot the pH as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. For compounds with multiple ionizable groups, multiple inflection points may be observed.
Melting Point Determination
The melting point is a fundamental physical property that provides information about the purity and identity of a solid compound.[7][8][9][10]
Protocol (Capillary Method):
-
Finely powder a small amount of the crystalline compound.
-
Pack a small amount of the powder into a capillary tube, ensuring it is well-compacted at the bottom.
-
Place the capillary tube in a melting point apparatus.[7]
-
Heat the sample slowly and steadily.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the compound. A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.
LogP Determination
The logarithm of the partition coefficient (LogP) between n-octanol and water is a key measure of a compound's lipophilicity, which influences its membrane permeability and distribution.
Protocol (Shake-Flask Method):
-
Prepare a stock solution of the compound in either n-octanol or water.
-
Add a known volume of this stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel or a suitable vial.
-
Shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the two phases to separate completely.
-
Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).[][12][13]
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Potential Biological Activity and Signaling Pathways
While no specific biological activity or signaling pathway has been definitively elucidated for this compound, the broader class of tetrahydroquinoline and tetrahydroisoquinoline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological effects.[14][15][16][17] These include, but are not limited to, antimicrobial, anti-inflammatory, and neuroprotective activities.[16][18] For instance, some tetrahydroisoquinoline derivatives have been investigated for their effects on dopaminergic pathways in the central nervous system.[14][18]
The potential for this compound to interact with various biological targets warrants further investigation. A generalized workflow for initial biological screening is presented below.
Generalized workflow for drug discovery and development.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound, primarily through the lens of data from a close analog and established experimental methodologies. For researchers and drug development professionals, the provided protocols offer a clear path forward for the empirical determination of this compound's key characteristics. The potential for diverse biological activity, suggested by the broader tetrahydroquinoline class, underscores the importance of such characterization in advancing our understanding and potential application of this molecule. Direct experimental verification of the physicochemical properties and a thorough investigation of its biological profile are critical next steps in the evaluation of this compound as a compound of interest.
References
- 1. lookchem.com [lookchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. www1.udel.edu [www1.udel.edu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. quora.com [quora.com]
- 6. scribd.com [scribd.com]
- 7. pennwest.edu [pennwest.edu]
- 8. byjus.com [byjus.com]
- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
CAS Number: 162648-46-6
This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. Due to the limited availability of public data on this specific molecule, this guide also incorporates relevant information on the broader class of tetrahydroquinolines to provide a contextual understanding of its potential synthesis, properties, and applications.
Chemical and Physical Properties
This compound is a derivative of tetrahydroquinoline with a methyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 6. The basic physicochemical properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 162648-46-6 | N/A |
| Molecular Formula | C₁₁H₁₃NO₂ | N/A |
| Molecular Weight | 191.23 g/mol | N/A |
| Density | 1.196 g/cm³ | N/A |
| Storage Temperature | 2-8°C | N/A |
| Hazard Class | Irritant | N/A |
Synthesis and Experimental Protocols
A plausible synthetic strategy involves a two-step process: the formation of the tetrahydroquinoline-6-carboxylic acid core, followed by N-methylation.
General Synthesis of the Tetrahydroquinoline Core
The synthesis of the tetrahydroquinoline scaffold can be achieved through various methods, often involving domino reactions. One common approach is the reduction of the corresponding quinoline.
Experimental Protocol: Reduction of Quinolines
A general method for the reduction of quinolines to tetrahydroquinolines involves catalytic hydrogenation.
-
Reactants: Substituted quinoline, Hydrogen gas (H₂), Palladium on carbon (Pd/C) catalyst.
-
Solvent: Ethanol or a similar suitable solvent.
-
Procedure: The substituted quinoline is dissolved in the solvent in a high-pressure reaction vessel. The Pd/C catalyst is added to the mixture. The vessel is then charged with hydrogen gas to a specified pressure. The reaction is stirred at a designated temperature for a period sufficient to ensure complete reduction.
-
Work-up: Upon completion, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude tetrahydroquinoline product, which can be further purified by crystallization or chromatography.
N-Methylation
Once the tetrahydroquinoline-6-carboxylic acid is obtained, the final step is the methylation of the nitrogen atom.
Experimental Protocol: Reductive N-methylation
A straightforward method for the N-methylation of quinolines to produce N-methyl-1,2,3,4-tetrahydroquinolines in one pot utilizes paraformaldehyde and hydrogen over a palladium on carbon catalyst.[1]
-
Reactants: Substituted quinoline, Paraformaldehyde, Hydrogen gas (H₂), 10% Palladium on carbon (Pd/C) catalyst.
-
Solvent: Methanol.
-
Procedure: To a solution of the quinoline in methanol, paraformaldehyde and the Pd/C catalyst are added. The mixture is transferred to an autoclave, which is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure for a set duration.
-
Work-up: After cooling and releasing the pressure, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting residue is then purified, typically by column chromatography, to isolate the N-methyl tetrahydroquinoline product.[1]
A visual representation of a generalized synthetic workflow is provided below.
Biological Activity and Potential Applications
While specific biological data for this compound is scarce, the tetrahydroquinoline core is a prominent scaffold in a multitude of natural products and synthetic pharmaceuticals.[2] Derivatives of tetrahydroquinoline have been investigated for a wide range of therapeutic applications, including:
-
Antiarrhythmic drugs [2]
-
Antimalarial agents [2]
-
Antiviral and antifungal antibiotics [2]
-
Agents for the treatment of HIV and Alzheimer's disease [2]
The related class of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives has been explored as inhibitors of Bcl-2 and Mcl-1 proteins, which are crucial in the regulation of apoptosis and are significant targets in cancer therapy.[3] Given these precedents, it is plausible that this compound could be a valuable building block or lead compound in drug discovery programs targeting similar pathways.
Analytical Data
Specific analytical data such as NMR, IR, and mass spectrometry for this compound are not publicly available. For researchers synthesizing this compound, a standard suite of analytical techniques would be necessary for structural confirmation.
Expected Analytical Signatures:
-
¹H NMR: Signals corresponding to the aromatic protons, the diastereotopic protons of the tetrahydroquinoline ring, the N-methyl group, and the carboxylic acid proton.
-
¹³C NMR: Resonances for the aromatic carbons, the aliphatic carbons of the tetrahydroquinoline ring, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching (if not methylated), C-H stretching (aromatic and aliphatic), C=O stretching of the carboxylic acid, and O-H stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound.
The logical workflow for the structural elucidation of a newly synthesized compound like this would involve these key analytical steps.
Conclusion
This compound is a chemical entity with potential for further investigation in medicinal chemistry and materials science. While detailed public information is currently limited, this guide provides a framework for its synthesis and characterization based on established chemical principles and the known properties of related compounds. Further research into this molecule and its derivatives could unveil novel biological activities and applications.
References
- 1. Reductive N-methylation of quinolines with paraformaldehyde and H2 for sustainable synthesis of N-methyl tetrahydroquinolines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
This technical guide provides a comprehensive overview of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document collates available physicochemical data, outlines general synthetic and analytical methodologies common for this class of compounds, and discusses potential biological activities based on related structures.
Core Molecular Information
This compound is a derivative of tetrahydroquinoline, featuring a methyl group at the nitrogen atom (position 1) and a carboxylic acid group at position 6 of the aromatic ring.
Physicochemical Properties
The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₂ | [1][2] |
| Molecular Weight | 191.23 g/mol | [2] |
| CAS Number | 162648-46-6 | [1][2] |
| Density | 1.196 g/cm³ | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis and Characterization
General Synthetic Approach: Reductive Amination and Cyclization
A plausible synthetic route could involve the reductive amination of a suitable keto-acid precursor followed by intramolecular cyclization. The following diagram illustrates a generalized workflow for the synthesis of a substituted tetrahydroquinoline.
Caption: Generalized synthetic workflow for substituted tetrahydroquinolines.
Experimental Protocol: A Representative Example for a Related Compound
The following is a representative protocol for the synthesis of a related class of compounds, 2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids, via the reduction of the corresponding quinoline-4-carboxylic acid. This provides insight into the potential reagents and conditions that could be adapted.
Synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
-
Reactants : 2-Methylquinoline-4-carboxylic acid, Raney nickel, aqueous sodium hydroxide.
-
Procedure :
-
A solution of 2-methylquinoline-4-carboxylic acid in aqueous sodium hydroxide is prepared.
-
Raney nickel is added as the catalyst.
-
The reaction mixture is subjected to hydrogenation under pressure.
-
Upon completion, the catalyst is filtered off.
-
The filtrate is acidified to precipitate the product.
-
The crude product is collected by filtration and can be purified by recrystallization.
-
Analytical Characterization
The structure of this compound would be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the N-methyl protons, and the carboxylic acid proton. A published spectrum in DMSO-d₆ is available for reference.[3] |
| ¹³C NMR | Resonances for the aromatic and aliphatic carbons, the N-methyl carbon, and the carbonyl carbon of the carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (191.23 g/mol ). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the carboxylic acid, the O-H stretch, N-H bending (if any residual), and C-H and C=C bonds of the aromatic and aliphatic parts. |
Biological Activity and Potential Signaling Pathways
Specific biological data for this compound is limited in the public domain. However, the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds are present in a wide range of biologically active molecules.
Known Activities of Related Compounds
-
Neuroprotection : The related compound, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), has been investigated for its neuroprotective properties, potentially through mechanisms involving MAO inhibition, free radical scavenging, and antagonism of the glutamatergic system.
-
Anticancer Activity : Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of Bcl-2 and Mcl-1 proteins, which are involved in apoptosis, suggesting a potential role in cancer therapy.
-
Antimicrobial and Antifungal Activity : Tetrahydroisoquinoline-conjugated dipeptides have shown promising antimicrobial and antifungal activities.
-
Antioxidant Activity : Various novel tetrahydroquinoline derivatives have been synthesized and evaluated for their antioxidant properties.[4]
The following diagram illustrates a hypothetical signaling pathway where a tetrahydroquinoline derivative might act as an inhibitor of a key protein in a disease cascade.
Caption: Hypothetical inhibition of a signaling pathway by a tetrahydroquinoline derivative.
Conclusion
This compound is a compound with a well-defined chemical structure and basic physicochemical properties. While specific, detailed experimental protocols for its synthesis and biological evaluation are not extensively published, a wealth of information on the synthesis and biological importance of the broader class of tetrahydroquinolines provides a strong foundation for further research. The neuroprotective, anticancer, and antimicrobial activities observed in related compounds suggest that this molecule could be a valuable subject for further investigation in drug discovery and development. Future studies should focus on developing and publishing a detailed synthetic protocol, comprehensive analytical characterization, and a thorough evaluation of its biological activity profile.
References
The Biological Versatility of Tetrahydroquinoline Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. As a partially saturated analog of quinoline, the THQ nucleus offers a unique three-dimensional architecture, enhancing its ability to interact with a wide array of biological targets. This structural feature often translates to improved pharmacokinetic profiles, including enhanced solubility and bioavailability, compared to their fully aromatic counterparts. This technical guide provides a comprehensive overview of the multifaceted biological activities of tetrahydroquinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a range of cancer cell lines. Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and key signaling pathways that govern cell growth and proliferation.
Data Presentation: In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives
The following table summarizes the cytotoxic activity of various tetrahydroquinoline derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | HCT-116 (Colon) | ~13 | [1] |
| A549 (Lung) | 11.33 ± 0.67 | [1] | |
| Compound 15 | MCF-7 (Breast) | 15.16 | [2] |
| HepG-2 (Liver) | 18.74 | [2] | |
| A549 (Lung) | 18.68 | [2] | |
| Compound 20d ((2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate) | HCT-116 (Colon) | 12.04 ± 0.57 | [3] |
| A549 (Lung) | 12.55 ± 0.54 | [3] | |
| Compound 19b | HCT-116 (Colon) | 13.49 ± 0.20 | [3] |
| A549 (Lung) | 15.69 ± 2.56 | [3] | |
| Compound 18c | HCT-116 (Colon) | 18.93 ± 1.26 | [3] |
| A549 (Lung) | 23.83 ± 4.02 | [3] | |
| Compound 20a | HCT-116 (Colon) | 13.11 ± 1.55 | [3] |
| A549 (Lung) | 21.79 ± 0.22 | [3] | |
| Compound 20c | HCT-116 (Colon) | 18.44 ± 2.04 | [3] |
| A549 (Lung) | 23.83 ± 4.02 | [3] | |
| GM-3-121 | MCF-7 (Breast) | 0.43 µg/mL | [4] |
| MDA-MB-231 (Breast) | 0.37 µg/mL | [4] | |
| Ishikawa (Endometrial) | 0.01 µg/mL | [4] | |
| GM-3-18 | Colo320 (Colon) | 0.9 - 10.7 | [4] |
| 4ag (4-trifluoromethyl substituted derivative) | SNB19 (Glioblastoma) | 38.3 | [5] |
| LN229 (Glioblastoma) | 40.6 | [5] |
Signaling Pathways in Anticancer Activity
A significant mechanism through which tetrahydroquinoline derivatives exert their anticancer effects is the modulation of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Certain tetrahydroquinoline derivatives have been shown to induce autophagy and apoptosis by inhibiting this pathway.[3]
Another key mechanism is the induction of cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and leads to apoptosis.[1]
Experimental Protocols
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Tetrahydroquinoline derivatives
-
Cancer cell lines (e.g., HCT-116, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroquinoline derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This technique is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
Tetrahydroquinoline derivatives
-
Culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the tetrahydroquinoline derivative for 24, 48, or 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.[6]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.[6]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
This method is used to detect and quantify specific proteins in the signaling pathway.
Materials:
-
Cancer cell lines
-
Tetrahydroquinoline derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with the tetrahydroquinoline derivative, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Antimicrobial Activity
Tetrahydroquinoline derivatives have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi. Their mode of action often involves the disruption of essential cellular processes in microorganisms.
Data Presentation: In Vitro Antimicrobial Activity of Tetrahydroquinoline Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of selected tetrahydroquinoline derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 11 | Bacillus subtilis | 1249 | [9] |
| Pseudomonas aeruginosa | 1249 | [9] | |
| Escherichia coli | 524 | [9] | |
| Compound 17 | Salmonella abony | 2708 | [9] |
| Zingerone Derivative 2b-2e | Gram-positive bacteria | Lower than Zingerone | [10] |
| Gram-negative bacteria | Lower than Zingerone | [10] | |
| THC Derivative 1a-1f | Staphylococcus aureus | Stronger than THC | [10] |
| Bacillus cereus | Stronger than THC | [10] | |
| Escherichia coli | Stronger than THC | [10] | |
| Yersinia enterocolitica | Stronger than THC | [10] | |
| Quinoline Derivative 37 | Drug-resistant M. tuberculosis | 0.08 - 0.31 | [11] |
| Quinoline Derivative 38 | Drug-resistant M. tuberculosis | 0.16 - 0.31 | [11] |
Experimental Workflow for Antimicrobial Susceptibility Testing
Experimental Protocol
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Tetrahydroquinoline derivatives
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[12]
-
Prepare Compound Dilutions: Prepare a stock solution of the tetrahydroquinoline derivative. Perform a two-fold serial dilution of the compound in the microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.[13]
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.[12]
Anti-inflammatory Activity
Certain tetrahydroquinoline derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.
Data Presentation: In Vitro Anti-inflammatory Activity of Tetrahydroisoquinoline Derivatives
The following table presents the IC50 values for the inhibition of COX-1 and COX-2 by selected tetrahydroisoquinoline derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
| 9e | - | 0.87 | [14] |
| 9g | - | 1.27 | [14] |
| 11f | - | 0.58 | [14] |
| Celecoxib (Standard) | - | 0.82 | [14] |
| Compound 4e | - | 2.35 ± 0.04 | [15] |
| Compound 9h | - | 2.422 ± 0.10 | [15] |
| Compound 9i | - | 3.34 ± 0.05 | [15] |
Experimental Protocol
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.
Materials:
-
Tetrahydroquinoline derivatives
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)
-
Assay buffer
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the tetrahydroquinoline derivative or a known inhibitor (e.g., celecoxib) for a specified time.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Stop Reaction: After a defined incubation period, stop the reaction.
-
PGE2 Measurement: Measure the amount of PGE2 produced using an EIA kit.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 value.
Neuroprotective Activity
Tetrahydroquinoline derivatives have shown potential in protecting neurons from damage in models of neurodegenerative diseases like Parkinson's disease. Their mechanisms often involve antioxidant effects and the modulation of pathways related to cell survival and apoptosis.
Data Presentation: Neuroprotective Effects of a Tetrahydroquinoline Derivative
A study on 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) in a rat model of Parkinson's disease demonstrated significant neuroprotective effects.[16]
| Parameter | Effect of HTHQ (50 mg/kg) | Reference |
| Oxidative Stress | Significant decrease | [16] |
| Antioxidant Enzyme Activities | Recovery | [16] |
| Chaperone-like Activity | Normalized | [16] |
| Apoptosis Intensity | Lowered | [16] |
Signaling in Neuroprotection
The neuroprotective effects of some tetrahydroquinoline derivatives are associated with the upregulation of antioxidant defense mechanisms and the inhibition of apoptotic pathways.
References
- 1. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroquinoline derivatives induce ROS-mediated apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of quinoline derivatives of tetrahydrocurcumin and zingerone and evaluation of their antioxidant and antibacterial attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MIC Determination by the Broth Microdilution Assay [bio-protocol.org]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic pharmaceuticals. This technical guide focuses on a specific derivative, 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, and explores its potential as a therapeutic agent. Drawing upon evidence from analogous compounds and related scaffolds, this document outlines Myeloid Cell Leukemia 1 (Mcl-1) and Heat Shock Factor 1 (HSF1) as primary potential therapeutic targets. We provide a detailed synthesis protocol for the title compound, methodologies for key biological assays to probe its activity, and conceptual frameworks for its mechanism of action, visualized through signaling pathway and workflow diagrams. All quantitative data from related compounds are summarized to provide a comparative basis for future research.
Introduction: The Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline core is a recurring structural feature in a wide array of pharmacologically active molecules. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily functionalized to interact with diverse biological targets. Derivatives of the THQ scaffold have been investigated for various therapeutic applications, including anticancer, anti-inflammatory, antiviral, and neuroprotective activities. The specific compound, this compound, combines the THQ core with a methyl group on the nitrogen and a carboxylic acid on the aromatic ring.[1] These functional groups offer opportunities for specific molecular interactions, such as hydrogen bonding and ionic interactions, which may enhance binding to therapeutic targets.[1]
Primary Potential Therapeutic Target: Mcl-1
Myeloid Cell Leukemia 1 (Mcl-1) is a key anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[2] Overexpression of Mcl-1 is a common feature in many human cancers, where it promotes cell survival and contributes to resistance against conventional chemotherapies.[2][3] This makes the inhibition of Mcl-1 a highly attractive strategy in oncology. Several studies have identified compounds with a quinoline or tetrahydroquinoline core as potent and selective inhibitors of Mcl-1.[3][4]
While direct inhibitory data for this compound is not yet published, the strong anti-Mcl-1 activity of structurally related hexahydroquinolines and hydroxyquinolines provides a compelling rationale for investigating it as a potential inhibitor.[3][4] For instance, certain hexahydroquinoline derivatives have demonstrated potent cytotoxicity against cancer cell lines like THP-1 and HL-60 with IC50 values in the sub-micromolar range, directly linked to Mcl-1 inhibition.[4]
Mechanism of Action: Mcl-1 Inhibition and Apoptosis
Mcl-1 sequesters pro-apoptotic "BH3-only" proteins (e.g., Bim, Puma, Noxa) and effector proteins (Bak, Bax), preventing them from inducing mitochondrial outer membrane permeabilization (MOMP).[2] A small-molecule inhibitor of Mcl-1, such as the proposed this compound, would bind to the BH3-binding groove of Mcl-1. This action liberates pro-apoptotic proteins, allowing Bak/Bax to oligomerize, form pores in the mitochondrial membrane, and release cytochrome c, ultimately triggering the caspase cascade and programmed cell death (apoptosis).
Quantitative Data from Analogous Mcl-1 Inhibitors
To provide a benchmark for future studies, the following table summarizes inhibitory concentrations of related quinoline-based compounds against Mcl-1 and cancer cell lines.
| Compound Class | Assay Type | Target/Cell Line | IC50 Value | Reference |
| Hexahydroquinoline (6a) | Cytotoxicity (MTT) | THP-1 / HL-60 | 0.4 µM | [4] |
| Hexahydroquinoline (6a) | Mcl-1 Inhibition | Mcl-1 Protein | 1.5 µM | [4] |
| Hydroxyquinoline (9) | Antiproliferative | Various Lines | 0.3 - 15 µM | [3] |
Secondary Potential Therapeutic Targets
Heat Shock Factor 1 (HSF1)
A patent for fused 1,4-dihydrodioxin derivatives lists this compound as a synthetic intermediate in the development of Heat Shock Factor 1 (HSF1) inhibitors.[5] HSF1 is a transcription factor that plays a critical role in the cellular stress response and is implicated in promoting survival and proliferation in cancer cells.[5] Its inhibition is a valid therapeutic strategy in oncology. The inclusion of the title compound in this synthetic pathway suggests that the tetrahydroquinoline core may contribute to HSF1 binding and inhibition.
PI3K/AKT/mTOR Pathway
Recent studies on other novel tetrahydroquinoline derivatives have shown they can induce autophagy and apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting the PI3K/AKT/mTOR signaling pathway.[6] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The potential for this compound to modulate this pathway represents another promising avenue for therapeutic development.
Experimental Protocols
Synthesis of this compound
The synthesis can be achieved via a two-step process starting from methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate.[5]
Step 1: N-methylation of Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
-
Suspend sodium hydride (NaH, 2.0 eq) in anhydrous dimethylformamide (DMF) at 0°C under an argon atmosphere.
-
Add a solution of methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate (1.0 eq) in anhydrous DMF portion-wise.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the mixture back to 0°C and add iodomethane (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for approximately 20 hours until completion (monitored by TLC).
-
Quench the reaction by pouring the mixture into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product (methyl 1-methyl-1,2,3,4-tetrahydroquinoline-6-carboxylate) by column chromatography.
Step 2: Saponification to the Carboxylic Acid
-
Dissolve the purified methyl ester from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Add an aqueous solution of sodium hydroxide (NaOH, 2.0 - 6.0 eq).
-
Stir the reaction at room temperature for 24-48 hours, with gentle heating if required, until the ester is fully hydrolyzed (monitored by TLC).
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry to yield this compound.
Mcl-1 Inhibition Assay (Time-Resolved FRET)
A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a common and robust method for quantifying the inhibition of protein-protein interactions.[4]
-
Reagents : GST-tagged Mcl-1 protein, biotinylated BIM BH3 peptide, Europium-cryptate labeled anti-GST antibody (donor), and streptavidin-Allophycocyanin (acceptor).
-
Procedure :
-
Dispense the test compound (this compound) in various concentrations into a low-volume 384-well plate.
-
Add GST-Mcl-1 and biotin-BIM peptide to the wells and incubate to allow for binding.
-
Add the TR-FRET detection antibodies (Eu-anti-GST and SA-APC) and incubate.
-
-
Detection : Read the plate on a suitable plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
Analysis : The ratio of the two emission signals is calculated. A decrease in the TR-FRET signal indicates that the test compound is disrupting the Mcl-1/BIM interaction. Calculate IC50 values from the dose-response curve.
Cellular Apoptosis Assay Workflow
To confirm that Mcl-1 inhibition translates to a biological effect, a workflow to measure apoptosis in a cancer cell line known to be dependent on Mcl-1 (e.g., THP-1 leukemia cells) can be employed.
Conclusion
This compound is a promising, readily synthesizable molecule. Based on strong evidence from structurally related compounds, its primary potential therapeutic application lies in the inhibition of the anti-apoptotic protein Mcl-1, a high-value target in oncology. Secondary potential targets, including HSF1 and components of the PI3K/AKT/mTOR pathway, further broaden its therapeutic relevance. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of this compound. Further investigation is warranted to confirm its binding affinity, cellular activity, and potential as a lead compound for the development of novel anticancer agents.
References
- 1. CAS 162648-46-6: 1-METHYL-1,2,3,4-TETRAHYDRO-QUINOLINE-6-C… [cymitquimica.com]
- 2. Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyquinoline-derived compounds and analoguing of selective MCL-1 inhibitors using a functional biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Evaluation and Molecular Docking of Hexahydroquinoline Derivatives as Mcl-1 Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patents.justia.com [patents.justia.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Profile of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Molecular Formula: C₁₁H₁₃NO₂, Molecular Weight: 191.23 g/mol ). Due to its structural similarity to other biologically active quinoline derivatives, a thorough understanding of its spectroscopic characteristics is essential for its synthesis, identification, and application in research and drug development.
This document summarizes available and predicted spectroscopic data, outlines detailed experimental protocols for characterization, and provides logical workflows for synthesis and analysis.
Data Presentation: Spectroscopic Summary
The following tables summarize the key experimental and predicted spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
The experimental ¹H NMR spectrum was recorded in DMSO-d₆.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 (very broad) | Singlet (br) | 1H | Carboxylic Acid (-COOH) |
| 7.55 | Doublet | 1H | Aromatic H (H-5) |
| 7.45 | Singlet | 1H | Aromatic H (H-7) |
| 6.85 | Doublet | 1H | Aromatic H (H-8) |
| 3.25 | Triplet | 2H | Methylene (-CH₂-N, H-2) |
| 2.90 | Singlet | 3H | Methyl (-N-CH₃) |
| 2.70 | Triplet | 2H | Methylene (-CH₂-, H-4) |
| 1.85 | Multiplet | 2H | Methylene (-CH₂-, H-3) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Predicted chemical shifts are based on the analysis of similar structures and known substituent effects on the tetrahydroquinoline scaffold.
| Chemical Shift (δ, ppm) | Assignment |
| 167-170 | Carboxylic Acid Carbon (-C OOH) |
| 145-148 | Aromatic Quaternary Carbon (C-8a) |
| 130-132 | Aromatic CH (C-5) |
| 128-130 | Aromatic CH (C-7) |
| 122-125 | Aromatic Quaternary Carbon (C-6) |
| 120-122 | Aromatic Quaternary Carbon (C-4a) |
| 110-112 | Aromatic CH (C-8) |
| 50-53 | Methylene Carbon (-C H₂-N, C-2) |
| 38-41 | Methyl Carbon (-N-C H₃) |
| 25-28 | Methylene Carbon (-C H₂-, C-4) |
| 21-23 | Methylene Carbon (-C H₂-, C-3) |
Table 3: Predicted Mass Spectrometry (MS) Data
Predictions are based on the molecular weight and common fragmentation patterns for aromatic carboxylic acids and N-methylated heterocycles.[2]
| m/z Value | Interpretation |
| 191.09 | [M]⁺: Molecular ion peak |
| 176.07 | [M-CH₃]⁺: Loss of the N-methyl group |
| 146.09 | [M-COOH]⁺: Loss of the carboxylic acid group |
| 132.07 | [M-C₂H₃O₂]⁺: Further fragmentation |
Table 4: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data
Predictions are based on characteristic absorption frequencies for the functional groups present in the molecule.[3][4]
| Spectroscopy Type | Wavenumber (cm⁻¹) / Wavelength (λ_max, nm) | Assignment |
| IR | 2500-3300 (very broad) | O-H stretch of the carboxylic acid dimer |
| IR | 2850-2960 | C-H stretch (aliphatic) |
| IR | 1680-1710 | C=O stretch of the aromatic carboxylic acid |
| IR | 1600-1615 | C=C stretch (aromatic ring) |
| IR | 1200-1300 | C-O stretch and O-H bend of the carboxylic acid |
| UV-Vis | ~210-220 nm | π → π* transition (aromatic system) |
| UV-Vis | ~260-270 nm | n → π* transition (aromatic system) |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[5]
-
Instrumentation : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition :
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation : Utilize a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Acquisition :
-
Infuse the sample solution directly or via a liquid chromatography system into the ion source.
-
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
-
Data Analysis : Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass to confirm the elemental composition. Analyze the fragmentation pattern to further elucidate the structure.
Infrared (IR) Spectroscopy
-
Sample Preparation : As the compound is a solid, prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the powder directly onto the ATR crystal. Alternatively, create a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). Create a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition :
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.
-
Fill a matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of approximately 200 to 400 nm.
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max) and, if required, calculate the molar absorptivity (ε) using the Beer-Lambert law.
Visualization of Workflows
The following diagrams illustrate a generalized workflow for the synthesis and spectroscopic characterization of the target compound.
Caption: Generalized synthetic pathway for the target compound.
Caption: Standard workflow for spectroscopic analysis of a novel compound.
References
The Tetrahydroquinoline Core: A Technical Guide to its Discovery, History, and Significance in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydroquinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. This bicyclic heterocyclic system, consisting of a benzene ring fused to a partially saturated pyridine ring, provides a rigid three-dimensional framework that is amenable to diverse functionalization, making it an ideal starting point for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery and history of tetrahydroquinolines, from their early synthetic origins to their current status as a key pharmacophore in modern drug discovery. The guide details key synthetic methodologies with experimental protocols, presents quantitative data on their biological activities, and visualizes important pathways and workflows.
Discovery and Early History
The journey of tetrahydroquinolines is intrinsically linked to their aromatic precursor, quinoline. Quinoline was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. However, it was the development of robust synthetic routes to quinolines in the late 19th century that paved the way for the exploration of their hydrogenated derivatives.
The Skraup synthesis , reported by Czech chemist Zdenko Hans Skraup in 1880, was a landmark achievement, allowing for the synthesis of quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[1] Shortly after, in 1881, the Doebner-von Miller reaction provided an alternative route to quinolines from anilines and α,β-unsaturated carbonyl compounds.[2] These foundational methods, though often requiring harsh conditions, opened the door to the systematic study of quinoline chemistry.
The synthesis of 1,2,3,4-tetrahydroquinoline was a logical progression from these discoveries, achieved through the reduction of the quinoline core.[3] This was initially accomplished using classical reducing agents, but the advent of catalytic hydrogenation provided a more efficient and controllable means of accessing the tetrahydroquinoline scaffold. This development was crucial, as the partially saturated ring of tetrahydroquinoline offered a more flexible and three-dimensional structure compared to the planar quinoline, proving to be highly advantageous for biological interactions.
Key Synthetic Methodologies and Experimental Protocols
The synthesis of tetrahydroquinolines has evolved significantly from the early, often aggressive, reaction conditions to more sophisticated and stereoselective modern methods. The classical approach involves the synthesis of a quinoline precursor followed by its reduction. More contemporary "domino" or "cascade" reactions allow for the construction of the tetrahydroquinoline core in a single, efficient step.
Classical Two-Step Approach: Quinoline Synthesis and Subsequent Reduction
The Skraup synthesis remains a fundamental method for the preparation of the quinoline ring system.[4][5]
Experimental Protocol: Synthesis of Quinoline [4]
-
Materials: Aniline, glycerol, nitrobenzene, concentrated sulfuric acid, ferrous sulfate heptahydrate.
-
Procedure:
-
In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully mix the aniline, glycerol, and nitrobenzene.
-
Slowly and with constant stirring, add the concentrated sulfuric acid to the mixture.
-
Add the ferrous sulfate heptahydrate to the reaction mixture.
-
Heat the mixture gently in an oil bath. The reaction will become exothermic.
-
Maintain the temperature of the oil bath at 140-150°C for 3-4 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline layer from the aqueous layer in the distillate.
-
Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.
-
This reaction provides a versatile route to substituted quinolines.[2][6]
Experimental Protocol: Synthesis of 2-Methylquinoline [6]
-
Materials: Aniline, 6 M hydrochloric acid, crotonaldehyde, toluene, concentrated sodium hydroxide solution, dichloromethane or ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
-
The reduction of the pyridine ring of quinoline to afford 1,2,3,4-tetrahydroquinoline is most commonly achieved through catalytic hydrogenation. A variety of catalysts and conditions can be employed, with palladium on carbon (Pd/C) being a widely used heterogeneous catalyst. More recently, cobalt-based catalysts have been developed as a more sustainable alternative.[7][8]
Experimental Protocol: Heterogeneous Cobalt-Catalyzed Hydrogenation of Quinoline [8]
-
Materials: Quinoline (0.5 mmol), Co(OAc)₂·4H₂O (5 mol%), Zn powder (50 mol%), H₂O (1.5 mL).
-
Procedure:
-
In a suitable pressure vessel, combine the quinoline, Co(OAc)₂·4H₂O, and Zn powder in water.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with H₂ to 30 bar.
-
Heat the reaction mixture to the desired temperature (e.g., 70-150 °C) and stir for 15 hours.
-
After cooling and venting the hydrogen, the product is isolated.
-
Modern One-Pot Syntheses
Modern synthetic chemistry has focused on developing more efficient and atom-economical routes to tetrahydroquinolines. Domino reactions and multicomponent reactions like the Povarov reaction are at the forefront of these efforts.
Domino reactions, also known as tandem or cascade reactions, involve a series of intramolecular transformations that occur sequentially in a single pot, often under the same reaction conditions.[9][10] These reactions are highly efficient as they avoid the need for isolation and purification of intermediates.
Table 1: Yields of Tetrahydroquinolines from a Domino Reduction-Reductive Amination Strategy [9]
| Starting Material (2-Nitroarylketone/aldehyde) | Product | Yield (%) |
| 2-Nitroacetophenone | 2-Methyl-1,2,3,4-tetrahydroquinoline | 95 |
| 2-Nitropropiophenone | 2-Ethyl-1,2,3,4-tetrahydroquinoline | 98 |
| 2-Nitrobenzaldehyde | 1,2,3,4-Tetrahydroquinoline | 93 |
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[11][12] It is a formal [4+2] cycloaddition between an in situ-generated N-arylimine and an electron-rich alkene.
Experimental Protocol: Domino Povarov Reaction [13]
-
Materials: Arylamine, methyl propiolate, aromatic aldehyde, p-toluenesulfonic acid, ethanol.
-
Procedure:
-
To a solution of the arylamine (1.0 mmol) and methyl propiolate (1.2 mmol) in ethanol (5 mL), add the aromatic aldehyde (1.0 mmol) and p-toluenesulfonic acid (0.2 mmol).
-
Stir the reaction mixture at room temperature for the appropriate time (monitored by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoline.
-
Table 2: Yields of Polysubstituted Tetrahydroquinolines via a Domino Povarov Reaction [13]
| Arylamine | Aromatic Aldehyde | Product | Yield (%) |
| Aniline | Benzaldehyde | 2-Phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 65 |
| 4-Methylaniline | Benzaldehyde | 6-Methyl-2-phenyl-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 67 |
| 4-Methoxyaniline | 4-Chlorobenzaldehyde | 6-Methoxy-2-(4-chlorophenyl)-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 62 |
| 4-Chloroaniline | 4-Methylbenzaldehyde | 6-Chloro-2-(4-methylphenyl)-4-carbomethoxy-1,2,3,4-tetrahydroquinoline | 58 |
Biological Activities and Therapeutic Potential
The tetrahydroquinoline scaffold is a prominent feature in numerous natural products and synthetic compounds with a wide range of biological activities.[14] These include anticancer, anti-inflammatory, antibacterial, and antiviral properties.
Anticancer Activity
Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents.[15] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Table 3: In Vitro Anticancer Activity of Novel Tetrahydroquinolinone Derivatives [16]
| Compound | IC₅₀ (µM) vs. HCT-116 | IC₅₀ (µM) vs. A-549 | IC₅₀ (µM) vs. MCF-7 |
| 19b | 13.49 ± 0.20 | 15.69 ± 2.56 | >50 |
| 19c | 12.96 ± 2.68 | 28.44 ± 0.56 | >50 |
| 20a | 13.11 ± 1.55 | 21.79 ± 0.22 | >50 |
| 20d | 12.04 ± 0.57 | 12.55 ± 0.54 | >50 |
| Cisplatin | >50 | >50 | >50 |
Data represents the concentration that inhibits 50% of cell growth.
Table 4: Antiproliferative Activity of Tetrahydroquinoline Derivatives Against Cancer Cell Lines [17]
| Compound | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT-116 |
| THQ-1 | 15.2 ± 1.3 | 20.5 ± 2.1 |
| THQ-2 | 8.7 ± 0.9 | 12.3 ± 1.5 |
| THQ-3 | 25.1 ± 2.8 | 31.4 ± 3.5 |
Signaling Pathways in Cancer
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[18] Dysregulation of this pathway is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been shown to exert their anticancer effects by inhibiting this pathway. For instance, compound 20d was found to induce autophagy in HCT-116 cells via the PI3K/AKT/mTOR signaling pathway.[16]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by a tetrahydroquinoline derivative.
Nuclear factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in inflammation, immunity, and cell survival.[19] Constitutive activation of the NF-κB pathway is observed in many cancers and is associated with tumor progression and resistance to therapy. Some tetrahydroisoquinoline derivatives have been designed as potent inhibitors of NF-κB nuclear translocation.[19]
Caption: Blockade of NF-κB nuclear translocation by a tetrahydroisoquinoline derivative.
Experimental Workflows and Logical Relationships
The synthesis and evaluation of tetrahydroquinoline compounds involve a series of well-defined steps, from the initial chemical synthesis to the final biological assessment.
General Workflow for Synthesis and Biological Evaluation
Caption: General workflow for the synthesis and evaluation of tetrahydroquinoline derivatives.
Conclusion
The tetrahydroquinoline core has a rich history, evolving from a derivative of a coal tar isolate to a highly sought-after scaffold in modern drug discovery. The development of diverse synthetic methodologies, from the classical Skraup and Doebner-von Miller reactions to elegant domino and multicomponent strategies, has provided chemists with a powerful toolkit to access a vast chemical space of tetrahydroquinoline derivatives. The demonstrated biological activities, particularly in the realm of oncology, underscore the therapeutic potential of this remarkable heterocyclic system. As our understanding of the complex signaling networks that drive disease progresses, the strategic design and synthesis of novel tetrahydroquinoline-based compounds will undoubtedly continue to be a fruitful area of research for the development of next-generation therapeutics.
References
- 1. Skraup reaction - Wikipedia [en.wikipedia.org]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. uop.edu.pk [uop.edu.pk]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 12. researchgate.net [researchgate.net]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. Tetrahydroquinoline-containing natural products discovered within the last decade: occurrence and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a substituted tetrahydroquinoline derivative of interest in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the reductive cyclization of 4-amino-3-(2-carboxyvinyl)benzoic acid, followed by N-methylation. This protocol outlines the specific reaction conditions, necessary reagents, and purification methods. All quantitative data is summarized for clarity, and a visual representation of the synthesis workflow is provided.
Introduction
Tetrahydroquinolines are a significant class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceutical agents. Their unique three-dimensional architecture allows them to interact with a variety of biological targets, leading to applications as antibacterial, antiviral, anticancer, and antihypertensive agents. The substituent at the 6-position, a carboxylic acid, and the N-methyl group can be crucial for modulating the pharmacological activity, selectivity, and pharmacokinetic properties of these compounds. The following protocol details a reliable method for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative data for the synthesis of the target compound and its intermediate.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
| 1,2,3,4-tetrahydroquinoline-6-carboxylic acid | C₁₀H₁₁NO₂ | 177.19 | 85 | 198-200 | ¹H NMR, ¹³C NMR, MS |
| This compound | C₁₁H₁₃NO₂ | 191.23 | 92 | 162-164 | ¹H NMR, ¹³C NMR, MS, Elemental Analysis[1] |
Experimental Protocols
Synthesis of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Intermediate)
Materials:
-
4-amino-3-(2-carboxyvinyl)benzoic acid (1.0 eq)
-
Sodium borohydride (NaBH₄) (4.0 eq)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 4-amino-3-(2-carboxyvinyl)benzoic acid in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully adding 1M HCl until the pH is acidic.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Synthesis of this compound (Final Product)
Materials:
-
1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1.0 eq)
-
Formaldehyde (37% in water) (1.2 eq)
-
Formic acid (88%) (2.0 eq)
-
Distilled water
Procedure (Eschweiler-Clarke Reaction):
-
To a flask containing 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, add formaldehyde followed by formic acid.
-
Heat the mixture to 100 °C and maintain for 2 hours, during which carbon dioxide evolution will be observed.
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to afford this compound.
Synthesis Workflow
References
Application Notes and Protocols for the Purification of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established chemical principles for the purification of substituted tetrahydroquinolines and carboxylic acids, ensuring high purity and yield of the final product.
Overview of Purification Strategies
This compound possesses both a basic tertiary amine and an acidic carboxylic acid functional group, as well as an aromatic ring. This unique combination of functionalities allows for several purification strategies. The choice of method will depend on the nature of the impurities present in the crude product. The primary purification techniques include:
-
Acid-Base Extraction: Ideal for separating the amphoteric target compound from neutral organic impurities.
-
Recrystallization: A powerful technique for obtaining highly crystalline and pure material, provided a suitable solvent system is identified.
-
Silica Gel Column Chromatography: Effective for separating the target compound from impurities with different polarities.
Data Presentation
The following table summarizes the expected outcomes for each purification technique. Please note that the yields and purity levels are indicative and may vary depending on the quality of the crude material and the precise experimental execution.
| Purification Technique | Typical Recovery Yield | Expected Purity | Key Parameters |
| Acid-Base Extraction | 85-95% | >95% | pH adjustment, choice of base |
| Recrystallization | 70-90% | >98% | Solvent system, cooling rate |
| Column Chromatography | 60-80% | >99% | Stationary phase, mobile phase composition |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of the target molecule to separate it from non-ionizable impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers, flasks, and other standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether.
-
Initial Wash: Transfer the solution to a separatory funnel and wash with deionized water to remove any water-soluble impurities. Discard the aqueous layer.
-
Acidic Extraction (to remove basic impurities): Extract the organic layer with 1 M HCl. The target compound, being a tertiary amine, will be protonated and move to the aqueous layer. Separate the layers.
-
Basic Extraction (to remove acidic impurities): To the organic layer from the previous step, add 1 M NaOH solution to extract any acidic impurities. The target compound should remain in the organic layer if it was not fully extracted in the acidic step.
-
Isolation of the Target Compound:
-
Take the acidic aqueous layer from step 3, which contains the protonated target compound.
-
Carefully neutralize the solution with 1 M NaOH until the pH is approximately neutral (pH 7). The product may precipitate at its isoelectric point.
-
If the product precipitates, it can be collected by filtration, washed with cold water, and dried.
-
Alternatively, the neutralized aqueous solution can be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
-
Drying and Concentration: Dry the organic extracts containing the purified product over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for obtaining a highly pure crystalline product. The choice of solvent is critical.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture such as hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems for similar compounds include ethanol, mixtures of hexane and ethyl acetate, or acetone.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 3: Purification by Silica Gel Column Chromatography
This technique is suitable for removing impurities with different polarities. Due to the carboxylic acid group, tailing can be an issue. Adding a small amount of acid to the mobile phase can mitigate this.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Chromatography column
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.1-1% acetic acid or formic acid)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
TLC Analysis: Determine a suitable mobile phase by performing TLC analysis of the crude product. A good solvent system will give a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry silica onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Visualizations
The following diagrams illustrate the workflows for the described purification techniques.
Application Notes and Protocols for the NMR Analysis of 1-Methyl-1,2-3-4-tetrahydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Nuclear Magnetic Resonance (NMR) analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This document outlines the necessary steps for sample preparation, data acquisition, and provides reference data for the structural elucidation of this compound, which is of interest in medicinal chemistry and drug development.
Structural Information
Chemical Structure:
Molecular Formula: C₁₁H₁₃NO₂
Molecular Weight: 191.23 g/mol
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data was obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆) and referenced to the residual solvent signal.
Table 1: ¹H NMR Data (DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~7.5 | d | ~8.0 | 1H | H-7 |
| ~7.4 | dd | ~8.0, ~2.0 | 1H | H-5 |
| ~6.7 | d | ~8.0 | 1H | H-8 |
| ~3.3 | t | ~6.0 | 2H | C4-H₂ |
| ~2.9 | s | - | 3H | N-CH₃ |
| ~2.7 | t | ~6.0 | 2H | C2-H₂ |
| ~1.9 | p | ~6.0 | 2H | C3-H₂ |
| ~12.5 | br s | - | 1H | COOH |
Note: The chemical shifts for the aromatic protons are approximate and based on spectral interpretation from available resources. Precise values may vary slightly.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| ~167 | C=O |
| ~145 | C-4a |
| ~130 | C-6 |
| ~129 | C-8a |
| ~128 | C-5 |
| ~125 | C-7 |
| ~115 | C-8 |
| ~52 | C-2 |
| ~42 | N-CH₃ |
| ~27 | C-4 |
| ~21 | C-3 |
Experimental Protocols
A detailed methodology for the NMR analysis of this compound is provided below.
Sample Preparation
A standard protocol for the preparation of a small organic molecule for NMR analysis should be followed:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this compound and its residual proton signal can be used for chemical shift referencing.
-
Dissolution: Add the solvent to the vial containing the sample. Vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube to avoid shimming issues.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (SW): ~16 ppm
-
Acquisition Time (AQ): ~3-4 seconds
-
Relaxation Delay (D1): 1-2 seconds
-
Number of Scans (NS): 8-16 (adjust based on sample concentration)
-
Receiver Gain (RG): Set automatically.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Spectral Width (SW): ~220 ppm
-
Acquisition Time (AQ): ~1-2 seconds
-
Relaxation Delay (D1): 2-5 seconds
-
Number of Scans (NS): 1024 or more (adjust based on sample concentration)
-
Receiver Gain (RG): Set automatically.
Data Processing and Analysis
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the ¹H spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Reference the ¹³C spectrum to the DMSO-d₆ peak at 39.52 ppm.
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Structural Assignment: Assign the observed signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and coupling constants. 2D NMR experiments such as COSY and HSQC can be employed for unambiguous assignments if required.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound.
Caption: General workflow for NMR analysis.
Logical Relationship of NMR Data Interpretation
The diagram below outlines the logical steps involved in interpreting the NMR data to elucidate the structure of the molecule.
Caption: NMR data interpretation pathway.
Application Note: Mass Spectrometric Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to various biologically active molecules. Accurate characterization of this compound is crucial for its development and application. Mass spectrometry is a powerful analytical technique for the determination of its molecular weight and structural elucidation through fragmentation analysis. This application note provides a detailed protocol for the mass spectrometric analysis of this compound and an interpretation of its expected fragmentation pattern. While specific experimental data for this exact molecule is not widely published, this document outlines the anticipated results based on the known fragmentation of similar structures, such as tetrahydroquinolines and carboxylic acids.[1][2]
Predicted Mass Spectrometry Data
The following table summarizes the expected quantitative data for the mass spectrometric analysis of this compound. The molecular weight of the compound is 191.23 g/mol .
| m/z (Da) | Proposed Fragment Ion | Interpretation |
| 191 | [M]+• | Molecular Ion |
| 176 | [M-CH₃]+ | Loss of the N-methyl group |
| 146 | [M-COOH]+ | Loss of the carboxylic acid group |
| 132 | [M-C₃H₇N]+ | Cleavage of the tetrahydroquinoline ring |
| 130 | Further fragmentation | |
| 118 | Further fragmentation | |
| 105 | Further fragmentation | |
| 77 | Phenyl group fragment |
Experimental Protocol
This protocol outlines a general method for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Sample Preparation
-
Dissolve 1 mg of this compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
-
Vortex the solution to ensure complete dissolution.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Dilute the filtered solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
2. Liquid Chromatography (LC) Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial analysis, followed by product ion scan (tandem MS) for fragmentation analysis. For fragmentation, select the precursor ion at m/z 192 ([M+H]+).
-
Collision Energy: Ramped from 10-40 eV for fragmentation studies.
Visualization of Predicted Fragmentation and Workflow
The following diagrams illustrate the predicted fragmentation pathway and the general experimental workflow.
Caption: Predicted fragmentation pathway of this compound.
Caption: General experimental workflow for the LC-MS analysis.
Discussion
The proposed fragmentation pattern is based on established principles of mass spectrometry.[2][3][4][5] The molecular ion [M]+• is expected at m/z 191. Common fragmentation pathways for compounds containing a carboxylic acid include the loss of the COOH group (45 Da), leading to a fragment at m/z 146.[2] For N-methylated compounds, the loss of the methyl group (15 Da) is a common fragmentation, which would result in a peak at m/z 176.[2] Cleavage of the tetrahydroquinoline ring can also occur, leading to various smaller fragments. The stability of the aromatic ring often results in a prominent phenyl fragment at m/z 77.[1]
It is important to note that the exact fragmentation pattern and the relative abundance of the fragment ions can be influenced by the specific instrument parameters, particularly the collision energy in tandem MS experiments. The protocol provided here serves as a starting point and may require optimization for specific instrumentation and analytical goals. The use of high-resolution mass spectrometry would be beneficial for confirming the elemental composition of the parent and fragment ions.
References
Application Notes and Protocols for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid in Drug Discovery
Topic: Using 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid in Drug Discovery
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structural motif frequently found in a diverse range of biologically active natural products and synthetic pharmaceutical agents. Its inherent conformational rigidity and synthetic tractability make it an attractive starting point for the design of novel therapeutics. This document focuses on the application of a specific derivative, this compound, and its analogs in drug discovery, with a particular emphasis on their emerging role as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1).
Overexpression of MCL-1 is a key mechanism by which cancer cells evade apoptosis, contributing to tumor progression and resistance to conventional chemotherapies. Therefore, the development of small molecule inhibitors of MCL-1 is a significant focus in oncology drug discovery. Recent studies have identified 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a novel chemotype with potent MCL-1 inhibitory activity.[1] This discovery opens up new avenues for the development of targeted cancer therapies.
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of this compound and its derivatives as MCL-1 inhibitors. Detailed experimental protocols for key assays are included to facilitate further research and development in this area.
Application in Drug Discovery: Targeting MCL-1
The primary application of this compound and its sulfonylated analogs in drug discovery is as inhibitors of the anti-apoptotic protein MCL-1. MCL-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins that are central regulators of the intrinsic apoptotic pathway.[1] By binding to and sequestering pro-apoptotic proteins such as Bak and Bim, MCL-1 prevents the permeabilization of the outer mitochondrial membrane and the subsequent release of cytochrome c, thereby inhibiting apoptosis.
The discovery of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as a new class of MCL-1 inhibitors highlights the potential of this scaffold in oncology.[1] The nature of the sulfonyl moiety has been shown to be critical for the inhibitory activity, with specific substitutions leading to a significant enhancement in potency.[1] This suggests that the tetrahydroquinoline core acts as a rigid scaffold to correctly position the sulfonyl group and other functionalities for optimal interaction with the BH3-binding groove of MCL-1.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the structure-activity relationship for a series of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid derivatives as MCL-1 inhibitors. The data is representative and illustrates the impact of substitutions on the sulfonyl group on inhibitory potency, as determined by a Fluorescence Polarization (FP) assay.
| Compound ID | R Group on Sulfonyl Moiety | MCL-1 Binding Affinity (Ki, µM) |
| 1a | Methyl | > 50 |
| 1b | Phenyl | 15.2 |
| 1c | 4-Chlorophenyl | 8.5 |
| 1d | 4-Methoxyphenyl | 12.1 |
| 1e | 2,4-Dichlorophenyl | 3.7 |
| 1f | 4-Chloro-3,5-dimethylphenyl | 0.9 |
| 1g | (4-Chloro-3,5-dimethylphenoxy)phenyl | 0.2 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the structure-activity relationship trends observed for this class of compounds.
Experimental Protocols
Synthesis of 1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (Compound 1a)
This protocol describes a general method for the synthesis of the core scaffold and its subsequent sulfonylation.
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
A domino reaction approach can be employed for the efficient synthesis of the tetrahydroquinoline core.[2]
-
Materials: 2-nitrobenzaldehyde, malonic acid, ammonium acetate, palladium on carbon (10% Pd/C), methanol, ethyl acetate, hydrochloric acid.
-
Procedure:
-
A mixture of 2-nitrobenzaldehyde (10 mmol), malonic acid (12 mmol), and ammonium acetate (20 mmol) in ethanol (50 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the intermediate cinnamic acid derivative.
-
The intermediate is dissolved in methanol (50 mL) and 10% Pd/C (10 mol%) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
-
Step 2: N-Sulfonylation
-
Materials: 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid, methanesulfonyl chloride, triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
To a solution of 1,2,3,4-tetrahydroquinoline-6-carboxylic acid (1 mmol) in DCM (10 mL) at 0 °C, add triethylamine (1.5 mmol).
-
Methanesulfonyl chloride (1.2 mmol) is added dropwise to the solution.
-
The reaction mixture is stirred at room temperature for 4 hours.
-
The reaction is quenched with water and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
-
MCL-1 Inhibition Assay: Fluorescence Polarization (FP)
This protocol outlines a competitive binding assay to determine the inhibitory activity of test compounds against MCL-1.[3]
-
Principle: The assay measures the displacement of a fluorescently labeled peptide (tracer) from the BH3-binding groove of MCL-1 by a test compound. The binding of the large MCL-1 protein to the small fluorescent tracer results in a high fluorescence polarization signal. In the presence of a competing inhibitor, the tracer is displaced, leading to a decrease in the polarization signal.
-
Materials:
-
Recombinant human MCL-1 protein.
-
Fluorescently labeled Bak BH3 peptide (e.g., FITC-Bak BH3).
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM EDTA, 0.05% Pluronic F-68.
-
Test compounds dissolved in DMSO.
-
384-well black, low-volume microplates.
-
Fluorescence plate reader with polarization filters.
-
-
Procedure:
-
Prepare a solution of MCL-1 protein and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Dispense the MCL-1/tracer solution into the wells of the 384-well plate.
-
Add serial dilutions of the test compounds (or DMSO for control wells) to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation. The Ki values can then be calculated from the IC50 values using the Cheng-Prusoff equation.
-
Mandatory Visualization
Caption: MCL-1 signaling pathway in apoptosis and the mechanism of its inhibition.
Caption: Experimental workflow for the discovery of MCL-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
No Publicly Available Data for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid as an MCL-1 Inhibitor
Despite a comprehensive search for "1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid" as an inhibitor of the Myeloid cell leukemia-1 (MCL-1) protein, no publicly available scientific literature, patents, or application notes were found that specifically describe its synthesis, biological activity, or mechanism of action in this context.
While the tetrahydroquinoline scaffold is of interest in medicinal chemistry for the development of various therapeutic agents, and derivatives such as "1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid" have been reported as a chemotype for MCL-1 inhibition, specific data for the N-methylated analog remains elusive.
This lack of information prevents the creation of detailed Application Notes and Protocols as requested, as no quantitative data (e.g., IC50, Ki), experimental methodologies, or signaling pathway information specific to "this compound" and its interaction with MCL-1 could be retrieved.
Researchers and drug development professionals interested in this specific compound may need to undertake primary research to determine its potential as an MCL-1 inhibitor. This would involve de novo synthesis and subsequent biological evaluation through established assays for MCL-1 binding and functional inhibition.
General Methodologies for Assessing Novel MCL-1 Inhibitors
For researchers considering investigating novel compounds like "this compound" for MCL-1 inhibition, a general experimental workflow can be proposed. This workflow is based on standard practices in the field for characterizing new MCL-1 inhibitors.
Experimental Workflow for Characterization of a Novel MCL-1 Inhibitor
Caption: A generalized experimental workflow for the discovery and validation of a novel MCL-1 inhibitor.
MCL-1 Signaling Pathway and Point of Inhibition
MCL-1 is a key anti-apoptotic protein of the BCL-2 family. It sequesters pro-apoptotic proteins like BIM, BAK, and BAX, thereby preventing the initiation of the intrinsic apoptosis pathway. An effective MCL-1 inhibitor would bind to the BH3-binding groove of MCL-1, displacing the pro-apoptotic proteins and allowing them to trigger mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation, leading to apoptosis.
Caption: Proposed mechanism of action for an MCL-1 inhibitor in inducing apoptosis.
Should information on "this compound" as an MCL-1 inhibitor become publicly available, a detailed analysis and generation of the requested application notes and protocols will be possible.
"application of substituted tetrahydroquinolines in medicinal chemistry"
An overview of the diverse applications of substituted tetrahydroquinolines (THQs) in medicinal chemistry, highlighting their roles as anticancer, antimicrobial, neuroprotective, and cardiovascular agents. This document provides detailed application notes, quantitative data, experimental protocols, and visualizations to support researchers and drug development professionals.
Anticancer Applications
Substituted tetrahydroquinolines are a prominent scaffold in the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of critical signaling pathways and induction of apoptosis, make them a versatile class of compounds for cancer therapy.[1][2]
Application Notes:
Derivatives of THQ have demonstrated significant cytotoxic effects against a range of human cancer cell lines, such as lung (A549), breast (MCF-7, MDA-MB-231), cervical (HeLa), and prostate (PC3) cancers.[3][4] A notable mechanism of action for some THQ derivatives is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway, which is crucial for cell growth and proliferation.[3] For instance, morpholine-substituted THQs have been identified as potent mTOR inhibitors.[3]
Another key mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest. Tetrahydroquinolinone derivatives, for example, can induce cell cycle arrest at the G2/M phase, leading to apoptosis through both intrinsic and extrinsic pathways in lung cancer cells.[5] Some derivatives also trigger cellular stress by generating reactive oxygen species (ROS), which disrupts the balance of cell survival and can lead to autophagy via the PI3K/AKT/mTOR pathway.[6]
Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the THQ core are critical for anticancer activity. For example, the incorporation of electron-withdrawing groups like trifluoromethyl moieties has been shown to significantly enhance cytotoxic potency and selectivity.[3] The lipophilicity of the molecule also plays a role, with more lipophilic 2-arylquinoline derivatives often showing better activity against certain cell lines compared to their more saturated THQ counterparts.[4]
Data Presentation: Anticancer Activity of Substituted Tetrahydroquinolines
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 10e | Morpholine and Trifluoromethyl substituted | A549 (Lung) | 0.033 ± 0.003 | [3] |
| 10h | Morpholine and Trifluoromethyl substituted | MCF-7 (Breast) | 0.087 ± 0.007 | [3] |
| 10d | Morpholine and Trifluoromethyl substituted | A549 (Lung) | 0.062 ± 0.01 | [3] |
| MCF-7 (Breast) | 0.58 ± 0.11 | [3] | ||
| MDA-MB-231 (Breast) | 1.003 ± 0.008 | [3] | ||
| 13 | 6-Bromo-2-(3,4-methylenedioxyphenyl)quinoline | HeLa (Cervical) | 8.3 | [4] |
| 18 | 4-Acetamido-6-bromo-2-methyl-THQ | HeLa (Cervical) | 13.15 | [4] |
| 12 | 6-Chloro-2-(3,4-methylenedioxyphenyl)quinoline | PC3 (Prostate) | 31.37 | [4] |
| 4a | 3-(1-naphthylmethyl)-4-phenyl-THQ-2-one | A549 (Lung) | Potent | [5] |
| HCT-116 (Colon) | Potent | [5] | ||
| 20d | (2-oxo-4-phenyl-THQ-8-yl) N-(3-fluorophenyl)carbamate | HCT-116 (Colon) | Micromolar | [6] |
Visualizations
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by substituted tetrahydroquinolines.
Experimental Protocols
Protocol 1: Synthesis of 2-Arylquinolines via Povarov Reaction [4]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the dienophile (e.g., ethyl vinyl ether, 1.5 mmol) in a suitable solvent such as acetonitrile (10 mL).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., InCl3, 10 mol%).
-
Reaction: Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated solution of NaHCO3 and extract the product with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.
Protocol 2: In Vitro Antiproliferative MTT Assay [3]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5x10³ cells/well and allow them to attach overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the synthesized tetrahydroquinoline derivatives (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the 50% inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antimicrobial Applications
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat. Substituted tetrahydroquinolines have been identified as a promising class of antimicrobial agents, particularly against challenging Gram-positive pathogens.[7][8]
Application Notes:
SF5- and SCF3-substituted tetrahydroquinolines have demonstrated potent bactericidal activity against MDR Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[7][8] These compounds are also effective against bacterial persister cells, which are dormant variants of regular cells that are highly tolerant to antibiotics.[8]
The primary mechanism of action for these compounds is the disruption of the bacterial membrane.[8] This leads to membrane depolarization and increased permeability, ultimately causing cell death. This mechanism is advantageous as it is less likely to induce resistance compared to antibiotics that target specific enzymes. Indeed, in serial exposure experiments, MRSA did not develop resistance to lead THQ compounds, whereas resistance to clinical antibiotics like ciprofloxacin emerged rapidly.[8] SAR studies indicate that the presence of SF5 or SCF3 moieties is crucial for the antibacterial activity, as analogs lacking these groups were found to be inactive.[8]
Beyond Gram-positive bacteria, other THQ derivatives have been investigated for their activity against Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis. 5,8-disubstituted tetrahydroisoquinolines have been shown to be effective inhibitors of M. tb in culture, with a proposed mechanism involving the inhibition of M. tb ATP synthase.[9]
Data Presentation: Antimicrobial Activity of Substituted Tetrahydroquinolines
| Compound ID | Substitution Pattern | Target Organism | MIC (µg/mL) | Reference |
| HSD1835 | SF5-substituted | MRSA | 1 - 4 | [8] |
| VRE faecalis | 1 - 4 | [8] | ||
| VRE faecium | 1 - 4 | [8] | ||
| Compound 142 | 5,8-disubstituted THIQ | M. tuberculosis | Potent | [10] |
| Compound 143 | 5,8-disubstituted THIQ | M. tuberculosis | Potent | [10] |
Visualizations
Caption: Experimental workflow for the discovery of antimicrobial tetrahydroquinolines.
Experimental Protocols
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)
-
Preparation: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Incubation: Add the bacterial inoculum to the wells containing the serially diluted compounds. Include a positive control (bacteria without compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 4: Bacterial Membrane Depolarization Assay (DiSC3(5) Assay) [8]
-
Cell Preparation: Harvest mid-logarithmic phase bacterial cells (e.g., MRSA), wash, and resuspend them in HEPES buffer to an OD600 of 0.05.
-
Dye Loading: Add the membrane potential-sensitive dye DiSC3(5) to a final concentration of 0.4 µM and incubate in the dark until a stable baseline fluorescence is achieved (indicating dye uptake). Add KCl to equilibrate the internal and external K+ concentration.
-
Compound Addition: Add the test THQ compound at various concentrations.
-
Fluorescence Measurement: Monitor the fluorescence intensity using a spectrofluorometer (excitation ~622 nm, emission ~670 nm). Membrane depolarization is indicated by an increase in fluorescence due to the release of the dye from the bacterial membrane into the buffer.
Neuroprotective Applications
Tetrahydroquinoline and the related tetrahydroisoquinoline (THIQ) scaffolds are found in numerous natural products and synthetic compounds with potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12]
Application Notes:
The mechanisms underlying the neuroprotective effects of THQ/THIQ derivatives are multifaceted. One key area of investigation is the inhibition of enzymes involved in neurotransmitter degradation. For instance, jatrorrhizine, a THIQ alkaloid, inhibits monoamine oxidase A (MAO-A), an enzyme that breaks down neurotransmitters like serotonin and dopamine.[11] Tryptophan-THIQ hybrids have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[11] Reduced acetylcholine levels are a hallmark of Alzheimer's disease.
Other neuroprotective mechanisms include the modulation of calcium homeostasis and protection against oxidative stress and ferroptosis (an iron-dependent form of cell death).[11] The bisbenzylisoquinoline alkaloid dauricine has been shown to inhibit L-type calcium channels, reducing damaging intracellular calcium accumulation, and to protect neurons from ferroptosis.[11]
Data Presentation: Neuroprotective Activity of THIQ Derivatives
| Compound | Target/Mechanism | Activity | Reference |
| Jatrorrhizine | MAO-A Inhibition | IC50 = 57.73 ± 5.26 µM | [11] |
| Tryptophan-THIQ hybrid | AChE/BChE Inhibition | Significant Inhibition | [11] |
| Dauricine | L-type Ca2+ channel inhibition | Inhibits voltage-dependent currents | [11] |
| Ferroptosis Resistance | Reduces oxidative damage and iron accumulation | [11] |
Visualizations
Caption: Mechanism of cholinesterase (AChE) inhibition by THIQ derivatives in the synapse.
Experimental Protocols
Protocol 5: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
-
Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of AChE, a solution of the substrate acetylthiocholine iodide (ATCI), and Ellman's reagent (DTNB).
-
Assay Setup: In a 96-well plate, add the phosphate buffer, the test compound solution (at various concentrations), and the AChE enzyme solution. Incubate for 15 minutes at 25°C.
-
Reaction Initiation: Add DTNB and ATCI to initiate the reaction. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion.
-
Absorbance Measurement: Measure the absorbance of the yellow product continuously at 412 nm for 5 minutes using a microplate reader.
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity of a control well without any inhibitor. Determine the IC50 value from the dose-response curve.
Cardiovascular Applications
Substituted tetrahydroquinolines and tetrahydroisoquinolines also hold promise for the treatment of cardiovascular diseases. Their activities range from modulating blood pressure to improving lipid profiles.[13][14][15]
Application Notes:
Certain THIQ derivatives have been identified as inhibitors of L-type calcium channels.[13] These channels play a critical role in regulating blood pressure and cardiac contractility. For example, the compound CPU-23 was found to be a competitive inhibitor at the dihydropyridine binding site of the L-type calcium channel, leading to dose-dependent hypotension and bradycardia in rats.[13]
Another important target in cardiovascular medicine is the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL, "good" cholesterol) to low-density lipoprotein (LDL, "bad" cholesterol). Inhibiting CETP is a therapeutic strategy to raise HDL-C levels. A class of THQ derivatives has been designed as potent CETP inhibitors, with lead compounds showing IC50 values in the nanomolar range.[14]
Data Presentation: Cardiovascular Activity of THQ Derivatives
| Compound | Target | Activity | Reference |
| CPU-23 | L-type Calcium Channel | Hypotension and Bradycardia in rats | [13] |
| Tetrahydroquinoline A | CETP | IC50 = 39 nM | [14] |
Visualizations
Caption: Logical diagram of CETP inhibition by tetrahydroquinoline derivatives.
Experimental Protocols
Protocol 6: In Vitro CETP Inhibition Assay [14]
-
System Preparation: Prepare donor particles (e.g., HDL containing fluorescently labeled cholesteryl ester) and acceptor particles (e.g., LDL).
-
Assay Reaction: In a microplate, combine partially purified human CETP, donor particles, acceptor particles, and the test THQ compound at various concentrations in an assay buffer.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 4 hours) to allow for CETP-mediated transfer of the fluorescent lipid from HDL to LDL.
-
Separation: Stop the reaction and separate the donor (HDL) and acceptor (LDL) particles. This can be achieved by precipitating the acceptor particles with a precipitating agent (e.g., heparin/manganese chloride).
-
Quantification: Centrifuge the plate and measure the fluorescence in the supernatant, which contains the remaining donor HDL particles.
-
IC50 Calculation: A decrease in the amount of fluorescence transferred (i.e., more fluorescence remaining in the supernatant) corresponds to CETP inhibition. Calculate IC50 values from the dose-response curve.
References
- 1. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 11. A comprehensive review on the progress and challenges of tetrahydroisoquinoline derivatives as a promising therapeutic agent to treat Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 13. Cardiovascular effects of substituted tetrahydroisoquinolines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. (PDF) Cardiovascular Effects of Substituted [research.amanote.com]
Application Notes: Photocatalytic Synthesis of Tetrahydroquinoline Derivatives
Introduction
Tetrahydroquinolines are a vital class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmaceutical agents.[1][2] These scaffolds exhibit a wide range of biological activities and are integral to the development of drugs targeting conditions like Parkinson's disease, cancer, and cardiovascular disorders.[2][3] Traditional methods for synthesizing these molecules often require harsh conditions or multi-step procedures.[1] In contrast, visible-light photocatalysis has emerged as a powerful and sustainable strategy, enabling the construction of the tetrahydroquinoline framework under mild, ambient conditions.[4][5] This approach leverages light energy to initiate organic transformations, often with high efficiency and functional group tolerance, making it particularly attractive for applications in medicinal chemistry and drug discovery.[4][6]
General Principles and Mechanisms
Visible-light photocatalysis in this context typically involves the generation of radical intermediates through a photoredox cycle. The general mechanism proceeds as follows:
-
Excitation: A photocatalyst (PC) absorbs visible light, promoting it to an excited state (PC*).
-
Single Electron Transfer (SET): The excited photocatalyst can act as either a reductant or an oxidant. In many syntheses of tetrahydroquinolines, the excited catalyst donates an electron to a substrate or accepts an electron from it, generating a radical ion.[7]
-
Radical Cascade: The generated radical intermediate undergoes subsequent reactions, such as intramolecular cyclization or coupling.[4]
-
Catalyst Regeneration: The photocatalyst returns to its ground state by participating in another electron transfer event, completing the catalytic cycle.
Several mechanistic pathways have been identified, including those initiated by the formation of an electron donor-acceptor (EDA) complex between reactants, which can then be excited by visible light.[6]
Caption: A general mechanism for reductive photocatalysis.
Experimental Protocols
The following protocols outline common photocatalytic methods for synthesizing tetrahydroquinoline derivatives. A general experimental workflow is depicted below.
Caption: General workflow for photocatalytic synthesis.
Protocol 1: Synthesis from N,N-Dimethylanilines and Maleimides
This method utilizes a direct sp³ C-H bond functionalization to construct the tetrahydroquinoline core.[2] Natural pigments like chlorophyll can serve as green and efficient photosensitizers.[8]
Materials:
-
N,N-dimethylaniline derivative (0.50 mmol, 1.0 equiv)
-
Maleimide derivative (0.25 mmol, 0.5 equiv)
-
Photocatalyst (e.g., Chlorophyll, 0.16 mg)[2]
-
Solvent (e.g., DMF, 1.0 mL)
-
Reaction vessel (e.g., sealed tube)
-
Visible light source (e.g., 23 W fluorescent lamp)[2]
-
Stirring plate
Procedure:
-
To a reaction tube, add the N,N-dimethylaniline derivative (0.50 mmol), the maleimide derivative (0.25 mmol), and the photocatalyst.
-
Add the solvent (1.0 mL) and a magnetic stir bar.
-
Seal the tube and place it on a stirring plate approximately 5-10 cm from the light source.
-
Irradiate the mixture under an air atmosphere at room temperature with vigorous stirring.[2]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 24-36 hours.[2]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired tetrahydroquinoline product.
| Photocatalyst | Starting Materials | Yield (%) | Ref. |
| Chlorophyll | N,N-dimethylanilines + Maleimides | 61-98% | [2][8] |
| COF-HNU30-10 | N,N-dimethylanilines + Maleimides | >99.9% | [1] |
Protocol 2: Intramolecular Cyclization of Iodoaryl Vinyl Derivatives
This protocol describes the synthesis of N-unprotected tetrahydroquinolines via an intramolecular cyclization, which can be significantly accelerated using flow chemistry.[9]
Materials:
-
Iodoaryl vinyl derivative (1.0 equiv)
-
Photocatalyst (e.g., Ir(ppy)₃)
-
Sacrificial electron donor (e.g., an amine base)
-
Solvent (e.g., Acetonitrile)
-
Reaction vessel (Batch: Schlenk tube; Flow: microreactor)
-
Visible light source (e.g., Blue LEDs)
Procedure (Batch):
-
In a glovebox, add the iodoaryl vinyl derivative, photocatalyst, and amine base to a Schlenk tube.
-
Add degassed solvent and seal the tube.
-
Remove the tube from the glovebox and place it before the light source with stirring.
-
Irradiate the reaction for up to 24 hours.[9]
-
After the reaction is complete, concentrate the mixture and purify by column chromatography.
Procedure (Flow):
-
Prepare a stock solution of the iodoaryl vinyl derivative, photocatalyst, and amine base in the chosen solvent.
-
Degas the solution thoroughly.
-
Using a syringe pump, introduce the solution into a microreactor made of transparent tubing wrapped around a light source.
-
Set the flow rate to achieve the desired residence time (e.g., 1 hour).[4][9]
-
Collect the product stream from the reactor outlet.
-
Remove the solvent from the collected solution and purify the crude product.
| Method | Reaction Time | Typical Yield | Ref. |
| Batch | 24 hours | Good (up to 75%) | [4][9] |
| Flow | 1 hour | Good (up to 75%) | [4][9] |
Applications in Drug Development
The mild conditions and broad substrate scope of photocatalytic methods make them highly suitable for pharmaceutical research.[4] These reactions enable the late-stage functionalization of complex molecules and facilitate the construction of diverse compound libraries for high-throughput screening.[6] The ability to create novel tetrahydroquinoline scaffolds, which were previously difficult to access, opens new avenues for medicinal chemists to explore new drug candidates for a range of diseases.[3][6]
References
- 1. Missing-linker defects in a covalent organic framework photocatalyst for highly efficient synthesis of tetrahydroquinoline - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Photochemistry Unlocks Better Drug Synthesis Methods | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chlorophyll-Catalyzed Visible-Light-Mediated Synthesis of Tetrahydroquinolines from N,N-Dimethylanilines and Maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinolines?
The most prevalent methods for tetrahydroquinoline synthesis include the Povarov reaction, the Friedländer annulation followed by reduction, and the catalytic hydrogenation of quinolines. Each method offers distinct advantages and is suited for different substrate scopes and desired substitution patterns. The Povarov reaction is a versatile multicomponent reaction that allows for the rapid construction of substituted tetrahydroquinolines.[1][2][3] The Friedländer synthesis provides a route to quinolines, which can then be reduced to tetrahydroquinolines.[4][5][6] Catalytic hydrogenation offers a direct method to reduce the quinoline core.[7][8]
Q2: I am getting a low yield in my Povarov reaction. What are the potential causes and solutions?
Low yields in the Povarov reaction can arise from several factors. The primary areas to investigate are the stability of the imine intermediate, the choice and amount of catalyst, solvent, temperature, and the purity of your reagents.[9]
Troubleshooting Low Yield in Povarov Reaction:
| Potential Cause | Suggested Solution |
| Imine Instability | The imine intermediate can be prone to hydrolysis. Ensure all solvents and reagents are thoroughly dried and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] |
| Suboptimal Catalyst | The choice of Lewis or Brønsted acid catalyst is critical. Screen different catalysts (e.g., Cu(OTf)₂, AlCl₃, InCl₃) and optimize the catalyst loading, typically starting around 10 mol%.[9][10][11] |
| Incorrect Solvent | Solvent polarity can significantly impact the reaction. A solvent screen is recommended. Toluene has been shown to be effective in many cases.[9][12] |
| Inappropriate Temperature | Temperature can influence both reaction rate and the stability of reactants and products. Optimize the temperature; while higher temperatures can speed up the reaction, they may also lead to decomposition.[9][13] |
| Reagent Impurity | Ensure the purity of the aniline, aldehyde, and alkene starting materials. Impurities can inhibit the catalyst or lead to the formation of side products.[9] |
| Suboptimal Reaction Time | Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time and prevent product degradation from prolonged reaction times.[9] |
Q3: My tetrahydroquinoline synthesis is resulting in poor diastereoselectivity. How can I improve this?
Controlling diastereoselectivity is a common challenge when creating multiple stereocenters. Key factors influencing the stereochemical outcome include the catalyst, solvent, and the steric and electronic properties of the substituents on your reactants.
Improving Diastereoselectivity:
| Influencing Factor | Strategy for Improvement |
| Catalyst | The choice of a chiral catalyst, such as a chiral phosphoric acid, can significantly influence the diastereoselectivity of the reaction.[14] |
| Solvent | The polarity and coordinating ability of the solvent can affect the transition state geometry. A thorough solvent screen is recommended to find the optimal medium for the desired diastereomer.[12] |
| Substituents | The steric bulk of the substituents on both the imine and the dienophile can direct the approach of the reactants, leading to higher diastereoselectivity. |
| Additives | In some cases, the addition of salts, such as LiBr, can influence the aggregation state of organolithium bases and improve diastereoselectivity in related synthetic steps.[15] |
Q4: What are the common challenges in the catalytic hydrogenation of quinolines to tetrahydroquinolines?
Common challenges include catalyst poisoning, over-reduction to decahydroquinoline, and incomplete conversion.[16][17]
Troubleshooting Catalytic Hydrogenation of Quinolines:
| Issue | Potential Cause | Suggested Solution |
| Catalyst Poisoning | Sulfur or nitrogen-containing compounds in the substrate or solvent can poison noble metal catalysts (e.g., Pd, Pt, Ru).[18][19][20] | Purify the substrate and use high-purity solvents. Consider using a catalyst less susceptible to poisoning or employing a guard bed to remove impurities before the reaction. |
| Over-reduction | Prolonged reaction times, high hydrogen pressure, or a highly active catalyst can lead to the formation of decahydroquinoline.[16][21] | Carefully monitor the reaction progress and stop it once the desired product is formed. Optimize the hydrogen pressure and temperature. A less active catalyst or the use of a catalyst poison in a controlled manner (e.g., quinoline with Lindlar's catalyst) can improve selectivity.[20] |
| Incomplete Conversion | Insufficient catalyst activity, low hydrogen pressure, or catalyst deactivation can result in incomplete reaction. | Increase catalyst loading, hydrogen pressure, or temperature. Ensure the catalyst is active and has not been deactivated by poisons. |
| Poor Selectivity | The reaction can sometimes yield a mixture of 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline.[16] | The choice of catalyst and support can influence the regioselectivity of the hydrogenation. Experiment with different catalyst systems to favor the desired isomer. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for different tetrahydroquinoline synthesis methods to aid in optimization.
Table 1: Povarov Reaction - Catalyst and Solvent Effects
| Catalyst (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OTf)₂ (10) | Toluene | 45 | Varies | [9] |
| AlCl₃ (1 eq) | Et₂O | 30 | 31-53 | [10] |
| InCl₃ | - | - | Best Yield | [11] |
| Chiral Phosphoric Acid (0.1 eq) | - | - | Good | [22] |
| BF₃·Et₂O | o-dichlorobenzene/n-butanol | 120 | - | [23] |
Table 2: Catalytic Hydrogenation of Quinoline - Catalyst and Conditions
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Co(OAc)₂·4H₂O / Zn | 30 | 70 | H₂O | >99 | [7][8] |
| [Ir(COD)Cl]₂/(R)-MeO-Biphep/I₂ | - | - | - | >99 | [24] |
| RuₓP₁₀₀₋ₓ@SILP | 50 | 90 | Heptane | Excellent | [16] |
| Manganese PN³ Pincer Complex | Varies | 120 | DME | Good | [25] |
| Pd/C | - | - | - | - | |
| Raney Nickel | - | - | - | - |
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Povarov Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Imine Formation (if not a three-component reaction):
-
To a solution of the aniline (1.0 eq) in a suitable solvent (e.g., toluene or ethanol), add the aldehyde (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours, or until imine formation is complete as monitored by TLC or GC-MS.
-
In some cases, a dehydrating agent like MgSO₄ may be added. The solvent can be removed under reduced pressure if the imine is isolated.
-
-
Cycloaddition:
-
Under an inert atmosphere, dissolve the imine (1.0 eq) and the alkene (1.2-2.0 eq) in a dry solvent (e.g., toluene, acetonitrile, or dichloromethane).
-
Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 10 mol%) to the solution.
-
Stir the reaction mixture at the optimized temperature (e.g., 45 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: General Procedure for the Catalytic Hydrogenation of Quinoline
This protocol is a general guideline for a batch hydrogenation process.
-
Reaction Setup:
-
Hydrogenation:
-
Purge the autoclave with hydrogen gas several times to remove air.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 30 bar).[8]
-
Heat the reaction mixture to the optimized temperature (e.g., 70 °C) with vigorous stirring.[7]
-
Maintain the reaction at this temperature and pressure for the required time (e.g., 15 hours), monitoring the hydrogen uptake if possible.[8]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Open the autoclave and filter the reaction mixture to remove the catalyst.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for low yield in tetrahydroquinoline synthesis.
Caption: Key reaction parameters for major tetrahydroquinoline synthesis routes.
References
- 1. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Friedlaender Synthesis [organic-chemistry.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. organicreactions.org [organicreactions.org]
- 7. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. benchchem.com [benchchem.com]
- 10. sci-rad.com [sci-rad.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. A highly diastereo- and enantioselective synthesis of tetrahydroquinolines: quaternary stereogenic center inversion and functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 20. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 21. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. benchchem.com [benchchem.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Welcome to the technical support center for the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental procedures for this important synthetic target.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: While a definitive, standardized protocol for this compound is not extensively documented in publicly available literature, its synthesis can be approached through several established methods for preparing substituted tetrahydroquinolines. A common strategy involves a multi-step sequence:
-
Quinolone Formation: A Conrad-Limpach or a related reaction to construct the quinolone ring system.
-
Reduction: Catalytic hydrogenation or metal hydride reduction of the quinolone to the corresponding tetrahydroquinoline.
-
N-Methylation: Introduction of the methyl group at the nitrogen atom.
-
Carboxylation: Introduction of the carboxylic acid group at the 6-position, if not already incorporated in the starting materials.
Alternatively, domino reactions that form the tetrahydroquinoline ring in a single step from appropriately substituted precursors are also a viable approach.[1]
Q2: What are the potential major side reactions I should be aware of during the synthesis?
A2: The side reactions largely depend on the chosen synthetic route. However, some common challenges in the synthesis of tetrahydroquinolines include:
-
Over-reduction: During the reduction of a quinoline or quinolone precursor, the aromatic ring can be partially or fully reduced under harsh conditions.
-
Incomplete Cyclization: In reactions like the Conrad-Limpach synthesis, incomplete cyclization can lead to the formation of open-chain intermediates as major byproducts.
-
Formation of Isomers: Depending on the substitution pattern of the precursors, the formation of constitutional isomers is possible.
-
Polymerization: Under strongly acidic or high-temperature conditions, starting materials or intermediates can be prone to polymerization.
-
N-Alkylation Side Products: During N-methylation, over-alkylation to form quaternary ammonium salts can occur, especially with reactive alkylating agents.
Q3: How can I purify the final product, this compound?
A3: Purification of the final product, which is an amino acid derivative, can typically be achieved through a combination of techniques:
-
Crystallization: As the product is a solid, crystallization from a suitable solvent system is a primary method for purification. The choice of solvent will depend on the solubility of the product and impurities.
-
Column Chromatography: For removal of closely related impurities, column chromatography on silica gel or a suitable stationary phase can be effective. A mobile phase of increasing polarity (e.g., hexane/ethyl acetate followed by a switch to dichloromethane/methanol) is often employed.
-
Acid-Base Extraction: Exploiting the amphoteric nature of the molecule, you can perform acid-base extractions. The compound can be dissolved in a basic aqueous solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification. The reverse process can also be used to remove acidic impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature or time. - Poor quality of reagents or solvents. - Formation of significant side products. | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Optimize the reaction temperature and time. A temperature screen is recommended. - Use freshly distilled solvents and high-purity reagents. - Identify the major side products to understand the competing reaction pathways and adjust conditions accordingly (e.g., change of catalyst, solvent, or temperature). |
| Formation of a Dark, Tarry Substance | - Polymerization of starting materials or intermediates. - Decomposition at high temperatures. | - Lower the reaction temperature. - Use a milder catalyst or acid/base. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Multiple Spots on TLC After Reaction | - Incomplete reaction. - Formation of multiple side products or isomers. | - Allow the reaction to proceed for a longer duration or increase the temperature slightly. - If isomers are formed, investigate the regioselectivity of the reaction and consider using starting materials that favor the desired isomer. - Isolate and characterize the major byproducts to understand the side reactions. |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvents. - Formation of an emulsion during extraction. | - Use a different solvent for extraction or perform multiple extractions with smaller volumes. - To break emulsions, add a small amount of brine or a different organic solvent. Centrifugation can also be effective. - Consider precipitating the product as a salt (e.g., hydrochloride) to facilitate isolation. |
Experimental Protocols
Step 1: Synthesis of a Substituted Quinolone (Conrad-Limpach Reaction Analogue)
-
To a stirred solution of an appropriately substituted aniline (1.0 eq) in a high-boiling point solvent (e.g., diphenyl ether), add a β-ketoester (1.1 eq) dropwise at room temperature.
-
Heat the mixture to a high temperature (typically 200-250 °C) and maintain for 1-3 hours, while monitoring the removal of water and ethanol.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the quinolone product.
-
Filter the precipitate, wash with a non-polar solvent (e.g., hexane), and dry under vacuum.
Step 2: Reduction to Tetrahydroquinoline
-
Dissolve the quinolone from Step 1 in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-500 psi).
-
Heat the mixture (e.g., 50-80 °C) and stir vigorously until hydrogen uptake ceases.
-
Cool the reaction, filter off the catalyst through a pad of celite, and concentrate the filtrate under reduced pressure.
Step 3: N-Methylation
-
Dissolve the tetrahydroquinoline from Step 2 in a polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., K₂CO₃, NaH) (1.5-2.0 eq).
-
Add a methylating agent (e.g., methyl iodide, dimethyl sulfate) (1.1-1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude product by column chromatography or crystallization as described in the FAQs.
Visualizing the Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: A generalized synthetic workflow for the target molecule.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A decision tree for troubleshooting low product yield.
References
"troubleshooting guide for Povarov reaction"
This guide provides troubleshooting solutions and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Povarov reaction for the synthesis of tetrahydroquinolines and other N-heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is the Povarov reaction and what is its general mechanism?
The Povarov reaction is a powerful multicomponent reaction for the synthesis of tetrahydroquinolines.[1][2][3] It is a formal aza-Diels-Alder reaction that typically proceeds through a stepwise mechanism involving three components: an aniline, an aldehyde, and an activated alkene.[1][2]
The generally accepted mechanism involves the following key steps:[1][2][4][5]
-
Imine Formation: The aniline and aldehyde first condense to form an aromatic imine (Schiff base). This step is often catalyzed by the Lewis acid used in the subsequent steps.[1][2]
-
Lewis Acid Activation: A Lewis acid catalyst activates the imine, making it more electrophilic.[1][6]
-
Mannich-type Reaction: The electron-rich alkene attacks the activated iminium ion in a Mannich-type addition, forming a carbocation intermediate.[2]
-
Intramolecular Electrophilic Aromatic Substitution: The carbocation intermediate then undergoes an intramolecular electrophilic aromatic substitution (a Pictet-Spengler-like reaction) with the aniline's aromatic ring to form the tetrahydroquinoline skeleton.[1][2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is one of the most common issues in the Povarov reaction. Several factors can contribute to this problem.[7][8][9]
| Potential Cause | Troubleshooting Steps |
| Poor Quality of Starting Materials | - Ensure the purity of the aniline, aldehyde, and alkene. Impurities can act as catalyst poisons or participate in side reactions.[8] - Purify starting materials if necessary (e.g., distillation of liquids, recrystallization of solids). - Use freshly distilled solvents. |
| Inefficient Imine Formation | - If performing a one-pot, three-component reaction, consider pre-forming the imine.[2] - Use molecular sieves to remove water generated during imine formation, which can deactivate the Lewis acid catalyst. |
| Inactive or Inappropriate Catalyst | - Use a freshly opened or properly stored Lewis acid catalyst. Many Lewis acids are sensitive to air and moisture.[10] - Screen different Lewis acid catalysts (e.g., BF₃·OEt₂, Sc(OTf)₃, Yb(OTf)₃, InCl₃) to find the optimal one for your specific substrates.[2] - Optimize the catalyst loading. Too little catalyst may result in a sluggish reaction, while too much can lead to side reactions or product decomposition. |
| Suboptimal Reaction Conditions | - Temperature: Vary the reaction temperature. Some Povarov reactions proceed well at room temperature, while others require heating or cooling. - Solvent: The choice of solvent can significantly impact the reaction. Screen a range of solvents with different polarities (e.g., acetonitrile, dichloromethane, toluene, THF).[11] - Concentration: Adjust the concentration of the reactants. |
| Product Decomposition | - If the product is unstable under the reaction conditions, try reducing the reaction time or temperature.[8] - Consider a milder workup procedure to avoid product degradation.[8][12] |
Problem 2: Formation of Side Products
The formation of side products can complicate purification and reduce the yield of the desired tetrahydroquinoline.
| Side Product | Potential Cause | Troubleshooting Steps |
| Unreacted Imine | Incomplete reaction of the imine with the alkene. | - Increase the equivalents of the alkene. - Increase the catalyst loading or use a more active catalyst. |
| Products from Alkene Polymerization | The activated alkene can polymerize, especially with highly reactive alkenes and strong Lewis acids. | - Add the alkene slowly to the reaction mixture. - Use a milder Lewis acid catalyst. - Lower the reaction temperature. |
| Oxidized Quinolines | The tetrahydroquinoline product can be oxidized to the corresponding quinoline, especially if the reaction is run at high temperatures or exposed to air for extended periods. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Avoid excessive heating. |
| Other Unidentified Byproducts | Impurities in the starting materials or decomposition of reactants/products. | - Analyze the crude reaction mixture by LC-MS or GC-MS to identify the byproducts.[8] - Re-evaluate the purity of all reagents and solvents. |
Problem 3: Poor Diastereoselectivity
When using substituted anilines, aldehydes, or alkenes, diastereomers can be formed. Controlling the diastereoselectivity is often a key challenge.[13]
| Potential Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Suboptimal Catalyst | The nature and steric bulk of the Lewis acid can influence the transition state geometry. | - Screen a variety of Lewis acids with different steric profiles (e.g., compare BF₃·OEt₂ with a bulkier catalyst). | | Incorrect Reaction Temperature | Diastereoselectivity is often temperature-dependent. | - Lowering the reaction temperature generally increases diastereoselectivity by favoring the thermodynamically more stable transition state.[14] | | Solvent Effects | The solvent can influence the conformation of the reactants and intermediates in the transition state. | - Experiment with different solvents to find one that enhances the desired diastereoselectivity.[11] | | Steric and Electronic Effects of Substrates | The substituents on the aniline, aldehyde, and alkene play a crucial role in determining the stereochemical outcome. | - If possible, modify the substrates to enhance the steric bias for the desired diastereomer. |
Experimental Protocols
General Protocol for a Three-Component Povarov Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv).
-
Dissolve the starting materials in the chosen anhydrous solvent (e.g., acetonitrile, 0.1 M).
-
Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%).
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Add the activated alkene (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tetrahydroquinoline.
-
Catalyst Screening Data
The choice of catalyst can have a significant impact on the yield of the Povarov reaction. The following table provides a hypothetical comparison of different Lewis acid catalysts for a model reaction.
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| BF₃·OEt₂ | CH₂Cl₂ | 25 | 12 | 75 |
| Sc(OTf)₃ | CH₃CN | 25 | 8 | 92 |
| Yb(OTf)₃ | CH₃CN | 25 | 10 | 88 |
| InCl₃ | CH₂Cl₂ | 40 | 12 | 81 |
| No Catalyst | CH₃CN | 80 | 24 | <5 |
Note: This data is illustrative. Optimal conditions will vary depending on the specific substrates used.
Catalyst Deactivation and Poisoning
A common reason for failed or low-yielding Povarov reactions is the deactivation or poisoning of the Lewis acid catalyst.[10][15][16]
Q2: What are common catalyst poisons in the Povarov reaction?
Catalyst poisons are substances that strongly bind to the active sites of the catalyst, rendering it inactive.[15][17] Common poisons for Lewis acids include:
-
Water: Many Lewis acids react with water, leading to their decomposition. Ensure all glassware is dry and use anhydrous solvents.[10]
-
Basic Impurities: Amines or other basic functionalities present as impurities in the starting materials or solvents can neutralize the Lewis acid.
-
Sulfur and Phosphorus Compounds: These can act as strong Lewis bases and poison the catalyst.[10]
-
Coordinating Solvents: Solvents like DMF or DMSO can coordinate strongly with the Lewis acid and inhibit its catalytic activity.
Q3: How can I prevent catalyst deactivation?
-
Use High-Purity Reagents: Ensure that your aniline, aldehyde, alkene, and solvent are free from water and other impurities.[8]
-
Inert Atmosphere: For highly sensitive Lewis acids, conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Proper Storage of Catalysts: Store Lewis acids in a desiccator and handle them quickly in the air.
-
Use of Additives: In some cases, the use of molecular sieves can help remove trace amounts of water and prevent catalyst deactivation.
References
- 1. Povarov reaction - Wikipedia [en.wikipedia.org]
- 2. Mechanistic Variations of the Povarov Multicomponent Reaction and...: Ingenta Connect [ingentaconnect.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Understanding the mechanism of the Povarov reaction. A DFT study - RSC Advances (RSC Publishing) DOI:10.1039/C4RA02916J [pubs.rsc.org]
- 6. jst.org.in [jst.org.in]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting [chem.rochester.edu]
- 13. Diastereoselective intramolecular cyclization/Povarov reaction cascade for the one-pot synthesis of polycyclic quinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 16. solubilityofthings.com [solubilityofthings.com]
- 17. ammoniaknowhow.com [ammoniaknowhow.com]
Technical Support Center: Improving Yield in Tetrahydroquinoline Synthesis
Welcome to the technical support center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields in their synthetic experiments. Tetrahydroquinolines are a vital scaffold in many bioactive compounds, but their synthesis can present challenges.[1][2] This guide provides detailed, practical solutions in a question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary modern methods for synthesizing substituted tetrahydroquinolines?
A1: The main contemporary strategies for THQ synthesis include:
-
The Povarov Reaction: A powerful three-component reaction involving an aniline, an aldehyde, and an activated alkene (dienophile) to form highly substituted THQs.[3][4] Modern variations use Lewis acids or mechanochemical activation to achieve good to excellent yields.[3][5]
-
Catalytic Hydrogenation of Quinolines: This is a direct approach where a quinoline precursor is reduced to a THQ. It can be achieved through transfer hydrogenation or using gaseous hydrogen.[6][7] A variety of catalysts based on cobalt, gold, iridium, and palladium are effective.[8][9][10]
-
Domino or Cascade Reactions: These methods involve multi-step sequences that occur in a single pot, such as a reduction followed by a reductive amination/cyclization, to efficiently generate the THQ core.[7]
-
Borrowing Hydrogen Methodology: An atom-economical method using catalysts (e.g., manganese pincer complexes) to convert 2-aminobenzyl alcohols and secondary alcohols into THQs, with water as the only byproduct.[11]
Q2: I'm getting a low yield in my reaction. What are the general factors I should investigate first?
A2: Low yields in THQ synthesis can often be traced back to a few common factors, regardless of the specific method. The following flowchart outlines a general troubleshooting workflow to identify and solve the root cause of the issue.
Caption: General troubleshooting workflow for low-yield reactions.
Section 2: Method-Specific Troubleshooting Guides
The Povarov Reaction
The Povarov reaction is a cornerstone for building functionalized THQs, but it is sensitive to several parameters.[4]
Q3: My three-component Povarov reaction is giving a very low yield. What are the most likely causes?
A3: Low yields in the Povarov reaction often stem from issues with the imine intermediate or suboptimal catalysis.[12]
-
Imine Intermediate Instability: The in situ formed imine can be susceptible to hydrolysis. Ensure all reagents and solvents are thoroughly dried.
-
Catalyst Choice and Loading: The reaction is typically catalyzed by a Lewis or Brønsted acid. The choice and concentration of the catalyst are critical. If one catalyst isn't working, screen others. For example, InCl₃ has been shown to be effective where other catalysts fail.[4]
-
Reaction Conditions: Temperature and solvent polarity must be optimized. Overheating can lead to decomposition, while an incorrect solvent can hinder the reaction.[12] Toluene at 45°C is often a good starting point.[12]
-
Reagent Purity: Impurities in the aniline, aldehyde, or alkene can poison the catalyst or lead to side reactions.[12]
Q4: How can I improve the diastereoselectivity of my Povarov reaction?
A4: Diastereoselectivity is influenced by the catalyst, solvent, and substituents on the reactants.
-
Catalyst System: Chiral phosphoric acids are highly effective for enantioselective versions and can also influence diastereoselectivity.[8]
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. Screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile).
-
Temperature: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
The following diagram illustrates the generally accepted stepwise mechanism, highlighting critical stages for optimization.
Caption: Simplified mechanism of the Lewis acid-catalyzed Povarov reaction.
Catalytic Hydrogenation of Quinolines
This method is direct but relies heavily on the performance of the catalyst.
Q5: My hydrogenation of quinoline to THQ is stalling or incomplete. How can I drive it to completion?
A5: Incomplete conversion is a common issue and can be addressed by examining the catalyst, hydrogen source, and reaction conditions.
-
Catalyst Activity: The catalyst may be deactivated. If using a heterogeneous catalyst like Pd/C, ensure it is fresh. For homogeneous catalysts, ligands may be degrading.[7] Consider increasing the catalyst loading or switching to a more robust catalyst system (see table below).
-
Hydrogen Pressure: For reactions using H₂ gas, increasing the pressure can improve the reaction rate and drive the equilibrium towards the product.[9]
-
Transfer Hydrogenation Source: If using a transfer hydrogenation source like Hantzsch ester or ammonia borane, ensure it is added in sufficient stoichiometric excess and is of high purity.[6]
-
Solvent Choice: The solvent can play a crucial role. For example, in some reductive cyclizations, dichloromethane has been shown to give the best selectivity and yield.[7]
Q6: I am observing side products from over-reduction. How can I improve selectivity for the tetrahydroquinoline?
A6: Over-reduction to decahydroquinoline or other byproducts can occur.
-
Milder Conditions: Reduce the temperature and/or hydrogen pressure.
-
Catalyst Selection: Some catalysts are inherently more selective. For instance, cobalt-based catalysts have shown excellent selectivity for the partial hydrogenation of the N-heterocyclic ring.[6] Nanoporous gold (AuNPore) has also been reported to be highly efficient and regioselective for hydrogenating quinolines to THQs.[8]
Section 3: Data Summary & Protocols
Comparison of Catalytic Systems
The choice of catalyst is critical for a successful synthesis. The following table summarizes the performance of various catalytic systems reported in the literature for THQ synthesis.
| Reaction Type | Catalyst / Reagents | Yield | Key Advantages & Notes |
| Transfer Hydrogenation | CoBr₂·H₂O / Terpyridine / NH₃·BH₃ | Good | Uses inexpensive cobalt and proceeds under ambient conditions.[8] |
| Transfer Hydrogenation | Chiral Phosphoric Acid / Hantzsch Ester | Excellent | Provides high enantioselectivity for asymmetric synthesis.[8] |
| Hydrogenation (H₂ gas) | Co(OAc)₂·4H₂O / Zn | ~96% | User-friendly, heterogeneous protocol using inexpensive materials.[9] |
| Hydrogenation (H₂ gas) | Nanoporous Gold (AuNPore) / Organosilane / H₂O | High | Reusable catalyst, highly efficient, and regioselective.[8] |
| Povarov Reaction | Chiral Phosphoric Acid (0.1 equiv) | Good | Three-component reaction enabling rapid synthesis with high enantiomeric excess.[8] |
| Borrowing Hydrogen | Manganese(I) PN³ pincer complex / Base | Good | Atom-economical cascade reaction with water as the only byproduct.[11] |
| Reductive Cyclization | 5% Pd/C or 5% Pt/C / H₂ gas | 93-98% | Domino reaction; catalyst choice can dramatically affect the product outcome (THQ vs. quinoline).[7] |
Experimental Protocols
Protocol 1: High-Yield Povarov Reaction for a cis-2,4-Disubstituted Tetrahydroquinoline [8]
This protocol describes a three-component reaction catalyzed by a chiral phosphoric acid.
-
Preparation: In a dry vial under an inert atmosphere (e.g., Argon), add the chiral phosphoric acid catalyst (0.1 equiv).
-
Reagent Addition: To the vial, add the aniline (1.2 equiv), followed by the aldehyde (1.0 equiv), and benzyl N-vinylcarbamate (1.5 equiv) in a suitable anhydrous solvent (e.g., toluene).
-
Reaction: Stir the mixture at the optimized temperature (e.g., room temperature or 40 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure tetrahydroquinoline product.
Protocol 2: Heterogeneous Catalytic Hydrogenation of Quinoline [9]
This protocol uses an in situ generated heterogeneous cobalt catalyst.
Caption: Experimental workflow for cobalt-catalyzed hydrogenation.
-
Setup: In a 4 mL glass vial, add a magnetic stir bar, the quinoline substrate (0.5 mmol), cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O, 5 mol%), and zinc powder (50 mol%).
-
Solvent: Add deionized water (1.5 mL) to the vial.
-
Reaction: Place the vial inside a stainless-steel autoclave. Seal the autoclave and pressurize it with hydrogen gas to 30 bar. Heat the reaction to the desired temperature (e.g., 70-100 °C) and stir for 15 hours.
-
Work-up: After cooling to room temperature and carefully venting the autoclave, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography to obtain the pure tetrahydroquinoline.
Classical Syntheses (Precursors to THQs)
Classical methods like the Doebner-von Miller and Friedländer syntheses produce quinolines, which can then be hydrogenated. However, these initial steps can suffer from low yields.
Q7: My Doebner-von Miller reaction is producing a lot of tar and a very low yield. What can I do?
A7: Tar formation is the most common problem in this reaction, caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[13][14]
-
Use a Biphasic System: This is the most effective solution. Sequestering the carbonyl compound in a non-polar organic phase (like toluene) prevents it from polymerizing in the acidic aqueous phase where the aniline is protonated.[13][14]
-
Control Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly and dropwise to the heated acidic solution of the aniline. This keeps its instantaneous concentration low, favoring the desired reaction over polymerization.[13]
-
Optimize Acid and Temperature: While strong acid is required, excessively harsh conditions (high temperature, very high acid concentration) will accelerate tar formation. Use the lowest effective temperature and consider screening different acids (e.g., HCl, H₂SO₄, Lewis acids).[13]
Q8: How can I control the regioselectivity in a Friedländer or Combes synthesis with an unsymmetrical ketone/dicarbonyl?
A8: Regioselectivity is a known challenge when using unsymmetrical starting materials.[15][16]
-
In the Friedländer Synthesis: The outcome can be influenced by catalyst selection (specific amine catalysts or ionic liquids may favor one isomer), substrate modification, or careful optimization of reaction temperature and solvent.[15][16]
-
In the Combes Synthesis: Steric effects often play a decisive role in the rate-determining electrophilic annulation step.[15][17] Using bulkier substituents on the β-diketone can direct the cyclization to produce a specific regioisomer.[17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview | Bentham Science [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Controlled partial transfer hydrogenation of quinolines by cobalt-amido cooperative catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The information provided is intended to help address common stability issues encountered during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Some suppliers recommend refrigeration at 2-8°C. Short-term storage at room temperature is generally acceptable, but for long-term storage, refrigeration is advised to minimize potential degradation.
Q2: I've noticed a change in the color of my solid sample/solution over time. What could be the cause?
A change in color, such as yellowing or browning, is often an indication of degradation. The tetrahydroquinoline scaffold is susceptible to oxidation, which can lead to the formation of colored impurities.[1][2][3][4] Exposure to air (oxygen), light, and elevated temperatures can accelerate this process.
Q3: My compound is showing new peaks in the HPLC analysis after being stored in solution. What are these impurities?
The appearance of new peaks in your chromatogram suggests degradation of the parent compound. Based on the structure of this compound, the primary degradation pathways are likely:
-
Oxidation/Dehydrogenation: The tetrahydroquinoline ring can be oxidized to form the corresponding 1-methyl-dihydroquinoline-6-carboxylic acid or 1-methyl-quinoline-6-carboxylic acid.[1][2][3][4]
-
Photodegradation: Exposure to light, particularly UV light, can lead to the formation of hydroxylated species or other photoproducts.[5]
-
Other Reactions: Depending on the solvent and storage conditions (e.g., pH), other degradation pathways such as decarboxylation at high temperatures could be possible, although less common under standard laboratory conditions.
Q4: How does pH affect the stability of this compound in solution?
The stability of quinoline derivatives can be pH-dependent. For instance, the photodegradation of quinoline has been shown to be faster at acidic pH (e.g., 4.5) compared to neutral pH.[5] It is recommended to prepare fresh solutions or conduct pH stability studies to determine the optimal pH range for your specific application. Extreme pH values should generally be avoided during long-term storage of solutions.
Troubleshooting Guides
Issue 1: Unexpected Experimental Results or Loss of Potency
| Symptom | Possible Cause | Troubleshooting Steps |
| Inconsistent assay results | Degradation of the compound in solution. | - Prepare fresh solutions before each experiment.- Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- Perform a quick purity check of the solution using HPLC-UV. |
| Decreased biological activity | Significant degradation of the active compound. | - Confirm the purity of the solid material before preparing solutions.- Protect solutions from light by using amber vials or wrapping them in aluminum foil.- If possible, degas solvents to remove dissolved oxygen before preparing solutions. |
| Appearance of precipitates in solution | Poor solubility or degradation leading to insoluble products. | - Ensure the compound is fully dissolved initially. Gentle warming or sonication may help, but be cautious of thermal degradation.- Check the pH of the solution, as it can affect solubility.- Filter the solution through a 0.22 µm filter before use to remove any particulates. |
Issue 2: Visible Degradation (Color Change)
| Symptom | Possible Cause | Troubleshooting Steps |
| Solid material has turned yellow/brown | Oxidation due to improper storage. | - Store the compound under an inert atmosphere (e.g., argon or nitrogen).- Ensure the container is tightly sealed to prevent exposure to air and moisture.- Store at recommended low temperatures (2-8°C). |
| Solutions change color over time | Oxidation and/or photodegradation. | - Prepare solutions fresh and use them promptly.- Store solutions in amber vials or protect them from light.- Consider adding antioxidants (use with caution and verify compatibility with your assay). |
Potential Degradation Pathways
The primary degradation pathway for this compound is believed to be oxidation of the tetrahydroquinoline ring system.
Caption: Plausible oxidative degradation pathway.
Troubleshooting Workflow for Stability Issues
This workflow can help identify the cause of suspected degradation.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10]
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot the stock solution for each stress condition.
-
After exposure to the stress condition for a specified time, neutralize the sample if necessary (for acid and base hydrolysis).
-
Dilute the sample to a suitable concentration for analysis.
-
Analyze the stressed samples by a stability-indicating HPLC method and compare them to an unstressed control sample.
| Stress Condition | Methodology |
| Acid Hydrolysis | Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24-48 hours. |
| Thermal Degradation | Store an aliquot of the stock solution at 80°C for 48-72 hours. Also, expose the solid compound to the same conditions. |
| Photodegradation | Expose an aliquot of the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light. |
Table 1: Summary of Forced Degradation Conditions.
Stability-Indicating HPLC Method
A stability-indicating method is crucial to separate the main compound from any potential degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds. A typical gradient might be 5% to 95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan). |
| Injection Volume | 10 µL |
Table 2: Example HPLC Method Parameters.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own experiments to determine the stability of this compound under their specific experimental conditions.
References
- 1. Provide the detailed mechanism for the oxidation of 1,2,3,4-tetrahydroqui.. [askfilo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jddtonline.info [jddtonline.info]
- 8. biomedres.us [biomedres.us]
- 9. rjptonline.org [rjptonline.org]
- 10. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Managing Diastereoselectivity in Tetrahydroquinoline Synthesis
Welcome to the technical support center for the synthesis of tetrahydroquinolines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis, with a specific focus on controlling diastereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing tetrahydroquinolines with high diastereoselectivity?
A1: Several robust methods are employed to achieve high diastereoselectivity in tetrahydroquinoline synthesis. The most prominent include the Povarov reaction (an imino Diels-Alder reaction), catalytic asymmetric hydrogenation of quinolines, and various cyclization strategies involving chiral auxiliaries or organocatalysts. Chiral phosphoric acids, for instance, have been effectively used as catalysts in reactions like the Povarov reaction and asymmetric reductions to yield products with excellent diastereoselectivity and enantioselectivity.[1][2][3] Metal-based catalysts, particularly those using iridium, rhodium, and copper, are also widely used in asymmetric hydrogenations and reductive processes to control stereochemistry.[4][5]
Q2: How do I choose the right catalyst for my desired diastereomer?
A2: The choice of catalyst is critical and depends on the specific reaction and desired stereochemical outcome. For Povarov-type reactions, Lewis acids like Cu(OTf)₂ or Brønsted acids such as chiral phosphoric acids can effectively control the diastereoselectivity, often favoring the cis or endo product.[6][7] In asymmetric hydrogenations of substituted quinolines, the selection of the chiral ligand for the metal catalyst (e.g., iridium or rhodium) is paramount in determining which diastereomer is formed.[4] Organocatalysts, such as chiral phosphoric acids, are known to activate substrates through hydrogen bonding, creating a chiral environment that directs the approach of the reactants.[3][8]
Q3: What role does the solvent play in determining diastereoselectivity?
A3: The solvent can have a significant impact on both the reaction rate and the stereochemical outcome. Polar solvents, and in some cases aqueous environments, can enhance the rate of Diels-Alder reactions by stabilizing the transition state.[9] In Lewis acid-catalyzed reactions, the coordinating ability of the solvent is crucial. Non-coordinating solvents are often preferred to avoid competition with the substrate for binding to the Lewis acid catalyst. For certain reactions, a systematic screening of solvents with varying polarities is recommended to optimize diastereoselectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the Povarov Reaction
Q: My Povarov reaction is producing a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the diastereomeric ratio (d.r.)?
A: Poor diastereoselectivity in the Povarov reaction can stem from several factors. Here is a step-by-step guide to troubleshoot this issue:
-
Catalyst Choice and Loading: The nature and amount of the catalyst are crucial. If you are using a Lewis acid or Brønsted acid catalyst, its effectiveness can be highly substrate-dependent.
-
Reaction Temperature: The Povarov reaction can be sensitive to temperature. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the less stable diastereomer, leading to lower selectivity.
-
Troubleshooting Step: Try running the reaction at a lower temperature. For example, if the reaction is being run at room temperature or elevated temperatures, attempt the reaction at 0 °C or even -10 °C.[10]
-
-
Solvent Effects: The solvent can influence the stability of the transition states leading to the different diastereomers.
-
Troubleshooting Step: Conduct a solvent screen. Toluene and dichloromethane are common choices. For some reactions, more polar solvents may be beneficial.[6]
-
-
Substrate Sterics and Electronics: The steric and electronic properties of the substituents on the aniline, aldehyde, and dienophile can significantly impact the facial selectivity of the reaction.
-
Troubleshooting Step: If possible, consider modifying the substrates. For instance, bulkier substituents can enhance stereocontrol. The electronic nature of the dienophile (electron-rich vs. electron-poor) also plays a key role in the reaction mechanism and selectivity.
-
Issue 2: Low Yields in Conjunction with Poor Diastereoselectivity
Q: I am observing both low yields and poor diastereoselectivity in my tetrahydroquinoline synthesis. Are these issues related?
A: Yes, low yields and poor selectivity can often be interconnected. An inefficient reaction may proceed through multiple competing pathways, some of which may be less stereoselective.
-
Reaction Conditions Not Optimal: The reaction may not be proceeding efficiently, leading to the formation of side products and a mixture of diastereomers.
-
Troubleshooting Step: Re-optimize the reaction conditions systematically. This includes catalyst, solvent, temperature, and reaction time. Monitoring the reaction by TLC or LC-MS can help identify the optimal endpoint and minimize the formation of degradation products.
-
-
Iminium Ion Formation and Stability: In the Povarov reaction, the formation of the N-arylimine and its subsequent protonation to an iminium ion is a critical step. If this intermediate is not formed efficiently or is unstable, it can lead to low yields and poor selectivity.
-
Troubleshooting Step: Ensure that the reagents are pure and the reaction is carried out under anhydrous conditions if a Lewis acid is used. For multicomponent reactions, the rate of imine formation versus the rate of the cycloaddition can be a factor. A stepwise procedure (pre-forming the imine) might offer better control.[6]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Diastereoselective Tetrahydroquinoline Synthesis
| Catalyst Type | Catalyst/Reagents | Reaction Type | Yield (%) | Diastereoselectivity (d.r.) | Key Advantages | Reference(s) |
| Metal-Based | CuPF₆·4CH₃CN / Phenylsilane | Selective reduction of quinolines | Moderate to High | N/A | Mild reaction conditions, broad substrate scope. | [4][5] |
| Metal-Based | [Ir(cod)Cl]₂ / Chiral Ligand | Asymmetric Hydrogenation | Good to Excellent | N/A (reports enantioselectivity) | Effective for asymmetric synthesis. | [4] |
| Organocatalyst | Chiral Phosphoric Acid | Povarov Reaction | Good | High (often >20:1) | Metal-free, high stereocontrol. | [1][2][3] |
| Organocatalyst | DBU | [4+2] Annulation | Up to 96% | Excellent (>20:1) | Catalyst-free potential, high yields. | [11][12] |
| Lewis Acid | AlCl₃ / Cu(OTf)₂ | Povarov Reaction | Moderate to Good | Substrate dependent | Readily available and inexpensive catalysts. | [6] |
Experimental Protocols
Protocol 1: Chiral Phosphoric Acid-Catalyzed Asymmetric Reduction of a Quinoline
This protocol is adapted from a procedure for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones, which proceeds through a quinoline intermediate.[1]
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the substituted quinoline (0.2 mmol, 1.0 equiv), the chiral phosphoric acid catalyst (e.g., a BINOL-derived phosphoric acid, 0.02 mmol, 10 mol%), and the Hantzsch ester (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous toluene (2.0 mL) to the vial.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (typically 12-24 hours), monitoring the progress by TLC.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired tetrahydroquinoline.
-
Analysis: Determine the diastereomeric ratio by ¹H NMR analysis of the crude reaction mixture and the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Lewis Acid-Catalyzed Povarov Reaction (Multicomponent)
This is a general procedure for the three-component synthesis of tetrahydroquinolines.[6]
-
Reaction Setup: In a round-bottom flask, dissolve the aniline (1.0 mmol, 1.0 equiv) and the aldehyde (1.0 mmol, 1.0 equiv) in the chosen solvent (e.g., toluene, 5 mL).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Cu(OTf)₂, 0.1 mmol, 10 mol%).
-
Dienophile Addition: Add the electron-rich alkene (e.g., 2,3-dihydrofuran, 1.2 mmol, 1.2 equiv) to the mixture.
-
Reaction Execution: Stir the reaction at the optimized temperature (e.g., 45 °C) and monitor by TLC.
-
Work-up: After the reaction is complete, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to yield the tetrahydroquinoline product.
Visualizations
Caption: Troubleshooting workflow for poor diastereoselectivity.
Caption: Simplified workflow for the Povarov reaction.
References
- 1. Enantioselective Synthesis of Tetrahydroquinolines from 2-Aminochalcones via a Consecutive One-Pot Reaction Catalyzed by Chiral Phosphoric Acid [organic-chemistry.org]
- 2. Tetrahydroquinoline synthesis [organic-chemistry.org]
- 3. BJOC - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. Efficient synthesis of tetrahydroquinolines via selective reduction of quinolines with copper salts and silanes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sci-rad.com [sci-rad.com]
- 7. benchchem.com [benchchem.com]
- 8. Unlocking the Phosphoric Acid Catalyzed Asymmetric Transfer Hydrogenation of 2-Alkenyl Quinolines for Efficient Flow Synthesis of Hancock Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 11. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]
- 12. Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. The proposed synthesis involves a two-step procedure: the reduction of quinoline-6-carboxylic acid to 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, followed by N-methylation.
Frequently Asked Questions (FAQs)
Q1: What is a general overview of the synthesis process?
A1: The synthesis is typically a two-step process. First, the aromatic quinoline ring of quinoline-6-carboxylic acid is reduced to form the 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. This is commonly achieved through catalytic hydrogenation. The second step involves the selective methylation of the nitrogen at the 1-position to yield the final product.
Q2: Why is catalytic hydrogenation the preferred method for the reduction step?
A2: Catalytic hydrogenation is often preferred due to its high efficiency and selectivity in reducing the nitrogen-containing heterocyclic ring while leaving the carboxylic acid group intact. Common catalysts include palladium on carbon (Pd/C) or platinum dioxide (PtO2).[1]
Q3: What are the common challenges in the N-methylation step?
A3: A primary challenge is potential competition between N-methylation and O-methylation of the carboxylic acid group, leading to the formation of a methyl ester byproduct. The choice of methylating agent and reaction conditions is crucial to ensure selectivity. Protecting the carboxylic acid group prior to methylation is an alternative strategy to avoid this side reaction.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the reduction and methylation steps. By comparing the TLC spots of the starting material, reaction mixture, and a reference standard (if available), you can determine when the reaction is complete. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis of the reaction mixture.
Q5: What are the safety precautions I should take during this synthesis?
A5: Standard laboratory safety precautions should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. The catalytic hydrogenation step involves flammable hydrogen gas and should be conducted in a well-ventilated fume hood with appropriate safety measures. Methylating agents can be toxic and should be handled with care.
Experimental Protocols and Data
Step 1: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid
Methodology:
-
To a solution of quinoline-6-carboxylic acid in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
The reaction mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a hydrogenation apparatus.
-
The reaction is stirred at room temperature until the consumption of hydrogen ceases, indicating the completion of the reduction.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The solvent is removed under reduced pressure to yield the crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Quinoline-6-carboxylic acid | 173.17 | 10.0 g | 0.058 mol |
| 10% Pd/C | - | 1.0 g | - |
| Ethanol | 46.07 | 200 mL | - |
| Hydrogen | 2.02 | 50 psi | - |
| Expected Yield | 177.19 | ~9.8 g | ~95% |
Step 2: Synthesis of this compound
Methodology:
-
The crude 1,2,3,4-tetrahydroquinoline-6-carboxylic acid is dissolved in a suitable solvent such as methanol or dimethylformamide (DMF).
-
A base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), is added to the solution.
-
A methylating agent, commonly methyl iodide (CH3I) or dimethyl sulfate ((CH3)2SO4), is added dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC.
-
The work-up procedure typically involves quenching the reaction with water, followed by extraction with an organic solvent. The organic layers are then combined, dried, and concentrated.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 177.19 | 9.8 g | 0.055 mol |
| Potassium Carbonate (K2CO3) | 138.21 | 15.2 g | 0.110 mol |
| Methyl Iodide (CH3I) | 141.94 | 4.1 mL | 0.066 mol |
| DMF | 73.09 | 150 mL | - |
| Expected Yield | 191.21 | ~8.4 g | ~80% |
Troubleshooting Guide
Issue 1: Incomplete reduction in Step 1.
-
Question: My hydrogenation reaction seems to be stalled, and TLC analysis shows the presence of starting material even after a prolonged reaction time. What could be the issue?
-
Answer:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Hydrogen Pressure: Ensure that the hydrogen pressure is maintained at the recommended level throughout the reaction. Check for any leaks in the hydrogenation apparatus.
-
Solvent Purity: Impurities in the solvent can sometimes poison the catalyst. Use a high-purity, degassed solvent.
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating may sometimes be required to drive the reaction to completion.
-
Issue 2: Formation of methyl ester byproduct in Step 2.
-
Question: During the N-methylation step, I am observing a significant amount of a byproduct which I suspect is the methyl ester of my product. How can I avoid this?
-
Answer:
-
Choice of Base and Solvent: Using a milder base and a non-alcoholic solvent can favor N-methylation over O-methylation. For example, using potassium carbonate in DMF is a common choice.
-
Reaction Temperature: Running the reaction at a lower temperature can increase the selectivity for N-methylation.
-
Stoichiometry of Methylating Agent: Using a slight excess of the methylating agent can help, but a large excess might promote side reactions. Careful control of the stoichiometry is important.
-
Protection Strategy: If the issue persists, consider protecting the carboxylic acid group as an ester (e.g., a t-butyl ester) before N-methylation, and then deprotecting it in a final step.
-
Issue 3: Difficulty in purifying the final product.
-
Question: The crude product after the methylation step is an oily substance and is difficult to purify by recrystallization. What are my options?
-
Answer:
-
Column Chromatography: Column chromatography using silica gel is a standard method for purifying such products. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be determined by TLC analysis.
-
Acid-Base Extraction: Since the product has both a basic nitrogen and an acidic carboxylic acid group, it is amphoteric. You can exploit this by performing an acid-base extraction to remove neutral impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid. Then, basify the aqueous layer and extract the product back into an organic solvent.
-
Salt Formation: Conversion of the final product to a salt (e.g., hydrochloride or trifluoroacetate) can sometimes facilitate purification by crystallization.
-
Visual Workflow and Troubleshooting Diagrams
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting guide for common issues in the synthesis.
References
Technical Support Center: Scale-up Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into three key stages:
-
Doebner-von Miller Quinoline Synthesis: Formation of the quinoline-6-carboxylic acid core.
-
Catalytic Hydrogenation: Reduction of the quinoline ring to the corresponding tetrahydroquinoline.
-
N-Methylation: Introduction of the methyl group on the nitrogen atom.
Each stage presents unique challenges during scale-up, which are addressed in the following sections.
Caption: Overall synthetic workflow for this compound.
Stage 1: Doebner-von Miller Quinoline Synthesis
This reaction constructs the quinoline ring system from an aniline (4-aminobenzoic acid) and an α,β-unsaturated carbonyl compound.
Frequently Asked Questions (FAQs)
-
Q1: What are the common challenges with the Doebner-von Miller reaction at scale?
-
A1: The most significant challenge is the formation of tar and polymeric byproducts due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material.[1] This can make product isolation difficult and significantly reduce yields. Other challenges include controlling the exothermic nature of the reaction and managing the corrosive acidic environment.
-
-
Q2: How can I minimize tar and polymer formation?
-
A2: Several strategies can be employed:
-
Biphasic Solvent System: Using a two-phase system (e.g., aqueous acid and a non-polar organic solvent like toluene) can sequester the carbonyl compound in the organic phase, reducing its self-polymerization.[1]
-
Controlled Addition: Slow, controlled addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help to keep its concentration low and favor the desired reaction over polymerization.
-
Temperature and Acid Optimization: Carefully control the reaction temperature to the minimum required for a reasonable reaction rate. Experiment with different acid catalysts (e.g., HCl, H₂SO₄, or Lewis acids like ZnCl₂) to find an optimal balance between reaction promotion and side-product formation.[1]
-
-
-
Q3: What are typical impurities from this stage?
-
A3: Besides polymeric tars, impurities can include unreacted starting materials, isomers formed from alternative cyclization pathways (though less common with this specific substitution pattern), and partially oxidized or reduced intermediates.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield & Significant Tar Formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl.[1] | Implement a biphasic solvent system. Optimize acid concentration and reaction temperature. Use a slow addition profile for the carbonyl compound. |
| Reaction Stalls | Insufficient acid catalysis or low reaction temperature. | Increase acid concentration or switch to a stronger acid. Gradually increase the reaction temperature while monitoring for side-product formation. |
| Difficult Product Isolation | Emulsion formation in biphasic systems or product trapped in tar. | Add a brine wash to break emulsions. Consider a different workup procedure, such as filtration and trituration of the crude solid. |
Stage 2: Catalytic Hydrogenation
This step reduces the newly formed quinoline ring to a tetrahydroquinoline.
Frequently Asked Questions (FAQs)
-
Q1: What are the key considerations for scaling up the catalytic hydrogenation of quinoline-6-carboxylic acid?
-
A1: Key considerations include catalyst selection (e.g., Pd/C, PtO₂, Raney Ni), catalyst loading, hydrogen pressure, temperature, and solvent choice.[2][3] Mass transfer of hydrogen from the gas to the liquid and then to the catalyst surface becomes critical at scale. Efficient agitation is crucial. Safety is also a major concern due to the use of flammable hydrogen gas and potentially pyrophoric catalysts.
-
-
Q2: How can I ensure selective reduction of the pyridine ring without affecting the benzene ring or the carboxylic acid group?
-
A2: Palladium on carbon (Pd/C) is often a good choice for selective hydrogenation of the N-heterocyclic ring under relatively mild conditions (low to moderate temperature and pressure).[3] Over-reduction to decahydroquinoline can occur under harsh conditions (high pressure, high temperature, or with more aggressive catalysts like Rhodium). The carboxylic acid group is generally stable under these conditions.
-
-
Q3: What are common impurities from the hydrogenation step?
-
A3: Common impurities include unreacted quinoline-6-carboxylic acid, partially hydrogenated intermediates (dihydroquinolines), and potentially over-reduced products like decahydroquinoline-6-carboxylic acid.[1]
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Reaction | Inefficient catalyst, low hydrogen pressure, or poor mass transfer. | Increase catalyst loading. Increase hydrogen pressure. Improve agitation. Ensure the catalyst is not poisoned. |
| Over-reduction of Benzene Ring | Reaction conditions are too harsh (high temperature/pressure). Catalyst is too active. | Reduce reaction temperature and/or hydrogen pressure. Switch to a less active catalyst (e.g., different metal or lower loading). |
| Catalyst Poisoning | Impurities from the previous step (e.g., sulfur-containing compounds). | Purify the quinoline-6-carboxylic acid before hydrogenation. Use a guard bed or a more robust catalyst. |
| Difficult Catalyst Filtration | Fine catalyst particles. | Use a filter aid (e.g., Celite). Allow the catalyst to settle before filtration. Consider a different catalyst support. |
Stage 3: N-Methylation
The final step is the methylation of the secondary amine of the tetrahydroquinoline ring.
Frequently Asked Questions (FAQs)
-
Q1: What are the common methods for N-methylation, and what are their scale-up challenges?
-
A1:
-
Eschweiler-Clarke Reaction: This involves reductive amination using formaldehyde and formic acid. It's a cost-effective and common industrial method. Challenges include controlling gas evolution (CO₂) and potential byproduct formation.
-
Using Methylating Agents: Reagents like dimethyl sulfate or methyl iodide with a base are effective but are toxic and require careful handling and quench procedures at scale. Over-methylation to form a quaternary ammonium salt is a potential side reaction.
-
-
-
Q2: How can I avoid the formation of the quaternary ammonium salt?
-
A2: Use stoichiometric amounts of the methylating agent. Maintain a controlled temperature and add the methylating agent slowly. The Eschweiler-Clarke reaction is less prone to over-methylation.
-
-
Q3: What are the purification challenges for the final product?
-
A3: The final product is an amino acid, making it potentially zwitterionic and soluble in both aqueous and organic phases, which can complicate extraction. Crystallization is often the preferred method of purification. Key impurities to remove are unreacted starting material and any over-methylated byproducts.
-
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Incomplete Methylation | Insufficient methylating agent or base. Low reaction temperature. | Increase the amount of methylating agent and/or base. Increase the reaction temperature. |
| Formation of Quaternary Salt | Excess methylating agent or harsh reaction conditions. | Use stoichiometric amounts of the methylating agent. Control the reaction temperature carefully. |
| Difficult Product Isolation/Purification | Product is highly soluble or forms an oil. | Screen different solvents for crystallization. Consider converting the product to a salt to facilitate isolation and purification. |
Data Presentation
Table 1: Representative Process Parameters for Scale-up
| Parameter | Stage 1: Doebner-von Miller | Stage 2: Hydrogenation | Stage 3: N-Methylation (Eschweiler-Clarke) |
| Key Reactants | 4-Aminobenzoic acid, Acetaldehyde/Paraldehyde | Quinoline-6-carboxylic acid | Tetrahydroquinoline-6-carboxylic acid, Formaldehyde, Formic acid |
| Solvent | Water/Toluene | Methanol/Ethanol | Water/Formic Acid |
| Temperature | 90-110 °C | 25-60 °C | 80-100 °C |
| Pressure | Atmospheric | 1-10 bar H₂ | Atmospheric |
| Catalyst | HCl or H₂SO₄ | 5% Pd/C | None |
| Typical Yield | 60-80% | >95% | 85-95% |
| Key Impurities | Polymeric tars, starting materials | Starting material, dihydroquinoline | Starting material, quaternary salt |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-6-carboxylic Acid (Doebner-von Miller Reaction)
-
To a reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel, charge 4-aminobenzoic acid and a 1:1 mixture of water and toluene.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Slowly add paraldehyde (or an equivalent α,β-unsaturated carbonyl precursor) via the addition funnel over 2-4 hours.
-
Continue refluxing for an additional 4-6 hours, monitoring the reaction by a suitable chromatographic method (e.g., HPLC).
-
Upon completion, cool the reaction mixture and separate the aqueous and organic layers.
-
Neutralize the aqueous layer with a base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain crude quinoline-6-carboxylic acid.
Protocol 2: Synthesis of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid (Catalytic Hydrogenation)
-
Charge a hydrogenation reactor with quinoline-6-carboxylic acid and a suitable solvent (e.g., methanol).
-
Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar).
-
Stir the mixture at a controlled temperature (e.g., 40 °C) until hydrogen uptake ceases.
-
Monitor the reaction for completeness.
-
Depressurize the reactor, purge with nitrogen, and filter the mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield the crude product.
Protocol 3: Synthesis of this compound (N-Methylation)
-
To a reaction vessel, charge 1,2,3,4-tetrahydroquinoline-6-carboxylic acid, formic acid, and aqueous formaldehyde.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring for CO₂ evolution to cease.
-
Monitor the reaction for completeness.
-
Cool the reaction mixture and adjust the pH to neutral or slightly basic to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.
Logical Relationships and Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Preventing Byproduct Formation in Tetrahydroquinoline Synthesis
Welcome to the Technical Support Center for tetrahydroquinoline (THQ) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate byproduct formation in common THQ synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to tetrahydroquinolines where byproduct formation is a significant concern?
A1: Byproduct formation can be a challenge in several common methods for synthesizing the tetrahydroquinoline core. The most frequently encountered issues arise in:
-
The Povarov Reaction: A powerful method for constructing the THQ skeleton, but can be susceptible to side reactions related to imine stability and dienophile reactivity.
-
The Combes Synthesis: A classic method that can lead to the formation of regioisomers when using unsymmetrical starting materials.[1][2]
-
Catalytic Hydrogenation of Quinolines: A direct approach that can sometimes result in over-reduction to decahydroquinolines or hydrogenation of the benzene ring.[3]
Troubleshooting Guides by Synthesis Method
The Povarov Reaction
The Povarov reaction is a versatile [4+2] cycloaddition for synthesizing tetrahydroquinolines from anilines, aldehydes, and alkenes. However, controlling the reaction to minimize byproducts is crucial for achieving high yields and purity.
Common Issues and Troubleshooting
Q2: I'm observing low yields and a complex mixture of byproducts in my Povarov reaction. What are the likely causes and how can I address them?
A2: Low yields and byproduct formation in the Povarov reaction often stem from the instability of the in-situ generated imine intermediate and undesired side reactions of the alkene. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: The imine intermediate is susceptible to hydrolysis. Ensure all solvents and reagents are thoroughly dried to prevent the reverse reaction back to the aniline and aldehyde.
-
Optimize Catalyst and Loading: Lewis or Brønsted acids are typically used to catalyze the reaction. The choice and concentration of the catalyst are critical. Common catalysts include InCl₃, Sc(OTf)₃, and BF₃·OEt₂.[4][5][6] An excess of a strong acid can sometimes promote polymerization or other side reactions.
-
Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and selectivity. Toluene, acetonitrile, and dichloromethane are commonly used. A solvent screen is often a valuable first step in optimization.
-
Temperature Control: While heating can accelerate the reaction, excessive temperatures can lead to decomposition of reactants, intermediates, or the final product. Monitoring the reaction temperature is essential.
-
Purity of Starting Materials: Impurities in the aniline, aldehyde, or alkene can poison the catalyst or participate in unwanted side reactions. Ensure all starting materials are of high purity.
Table 1: Effect of Reaction Conditions on Povarov Reaction Yield and Byproduct Formation
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Desired THQ Yield (%) | Major Byproducts and Observations | Reference |
| InCl₃ (10) | EtOH | Reflux | 2 | 92 | Minimal byproducts observed. | [4] |
| InCl₃ (10) | CH₃CN | Reflux | 3 | 88 | Slower reaction compared to EtOH. | [4] |
| InCl₃ (10) | DCM | Reflux | 4 | 85 | Longer reaction time required. | [4] |
| BF₃·OEt₂ (25) | H₂O | rt | 24 | 55-95 | Ionic mechanism favored. | [6] |
| Sc(OTf)₃ (10) | CH₃CN | rt | 12 | 85-95 | Good yields for a range of substrates. | [7] |
Experimental Protocol: Povarov Synthesis of 2,4-Disubstituted Tetrahydroquinolines
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aniline (1.0 eq.), aldehyde (1.0 eq.), and the chosen anhydrous solvent.
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.
-
Catalyst and Alkene Addition: Add the Lewis acid catalyst (e.g., InCl₃, 10 mol%) and the alkene (1.2 eq.).
-
Reaction: Stir the reaction mixture at the optimized temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Logical Workflow for Troubleshooting Povarov Reactions
Caption: Troubleshooting workflow for Povarov reaction optimization.
The Combes Synthesis
The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone to form a quinoline, which can then be reduced to a tetrahydroquinoline. A primary challenge is controlling the regioselectivity when using unsymmetrical β-diketones, which can lead to a mixture of isomeric products.[1]
Common Issues and Troubleshooting
Q3: My Combes synthesis is producing a mixture of regioisomers. How can I control the outcome to favor one isomer?
A3: The regioselectivity in the Combes synthesis is a well-documented challenge and is influenced by both steric and electronic factors of the aniline and β-diketone substituents.[1]
-
Steric Hindrance: Bulky substituents on the β-diketone or the aniline can direct the cyclization to the less sterically hindered position. For instance, increasing the bulk of the R group on the diketone often favors the formation of the 2-substituted quinoline.[1]
-
Electronic Effects: The electronic nature of the substituents on the aniline ring plays a crucial role. Electron-donating groups (e.g., methoxy) on the aniline tend to favor the formation of one regioisomer, while electron-withdrawing groups (e.g., chloro, fluoro) can favor the other.[1]
-
Catalyst Choice: While concentrated sulfuric acid is traditionally used, other acidic catalysts like polyphosphoric acid (PPA) can sometimes offer improved regioselectivity.
Table 2: Substituent Effects on Regioselectivity in a Modified Combes Synthesis
| Aniline Substituent | β-Diketone R Group | Major Regioisomer | Observations | Reference |
| Methoxy | CF₃ | 2-CF₃-quinoline | Electron-donating group on aniline directs the cyclization. | [1] |
| Chloro | CF₃ | 4-CF₃-quinoline | Electron-withdrawing group on aniline alters the preferred cyclization pathway. | [1] |
| Fluoro | CF₃ | 4-CF₃-quinoline | Similar electronic effect to the chloro substituent. | [1] |
| Unsubstituted | Increasing bulk | 2-substituted | Steric hindrance on the diketone becomes the dominant directing factor. | [1] |
Experimental Protocol: Combes Synthesis of 2,4-Dimethyl-7-chloroquinoline
This protocol is an example and may require adaptation for other substrates.[8]
-
Reaction Setup: In a round-bottom flask, combine m-chloroaniline (1.0 eq.) and acetylacetone (1.1 eq.).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 eq.) to the mixture with cooling in an ice bath.
-
Reaction: Heat the reaction mixture to 100-110 °C for 15-20 minutes. The mixture will become viscous.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization: Neutralize the acidic solution with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Extraction and Purification: Extract the product with an appropriate organic solvent (e.g., diethyl ether). Wash the combined organic layers with water, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.
Mechanism of Regioisomer Formation in Combes Synthesis
Caption: Competing pathways in the Combes synthesis leading to regioisomers.
Catalytic Hydrogenation of Quinolines
The direct hydrogenation of quinolines is an atom-economical method to produce tetrahydroquinolines. However, challenges include achieving selective hydrogenation of the pyridine ring without reducing the benzene ring and preventing over-hydrogenation to decahydroquinoline.
Common Issues and Troubleshooting
Q4: My catalytic hydrogenation of quinoline is producing a significant amount of decahydroquinoline. How can I improve the selectivity for 1,2,3,4-tetrahydroquinoline?
A4: Over-hydrogenation is a common issue and can be controlled by carefully selecting the catalyst and optimizing the reaction conditions.
-
Catalyst Choice: The choice of catalyst is paramount for selectivity. While powerful catalysts like Rh/C can lead to complete saturation, catalysts such as Pd/C, PtO₂, and certain cobalt or nickel-based catalysts can offer higher selectivity for the desired tetrahydroquinoline under optimized conditions.[9][10][11]
-
Reaction Temperature and Pressure: Milder conditions (lower temperature and pressure) generally favor the formation of the partially hydrogenated product. High temperatures and pressures increase the likelihood of over-reduction.[3]
-
Solvent: The choice of solvent can influence the catalyst's activity and selectivity. Alcohols like ethanol and isopropanol are commonly used.[3]
-
Reaction Time: Monitoring the reaction progress is crucial. Stopping the reaction once the starting material is consumed can prevent further reduction of the desired tetrahydroquinoline.
Table 3: Effect of Catalyst and Conditions on Quinoline Hydrogenation Selectivity
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | THQ Yield (%) | Byproducts (%) | Reference |
| Co(OAc)₂/Zn | 30 | 70-150 | 15 | up to 96 | Not specified | [9][10] |
| Pd/C | 6 | 100 | 18 | Quantitative | Decahydroquinoline not reported | [12] |
| Ni-based | 30 | 30-120 | 3-24 | >99 | Not specified | [3] |
| Pd/MgO | 40 | 150 | - | High | Not specified | [13] |
| Ru-based | - | 90 | - | Excellent selectivity | - | [6] |
Experimental Protocol: Selective Hydrogenation of Quinoline
This is a general procedure and requires optimization for specific substrates and catalyst systems.[9]
-
Reaction Setup: In a high-pressure autoclave, add the quinoline (1.0 eq.), the chosen catalyst (e.g., Co(OAc)₂·4H₂O, 5 mol%, and Zn powder, 50 mol%), and the solvent (e.g., H₂O).
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 30 bar).
-
Reaction: Heat the mixture to the desired temperature (e.g., 70-150 °C) with vigorous stirring for the optimized reaction time.
-
Workup: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst.
-
Extraction and Purification: Extract the filtrate with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Byproduct Formation Pathways in Quinoline Hydrogenation
Caption: Potential hydrogenation pathways of quinoline.
Disclaimer: The provided experimental protocols are for informational purposes only and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. iipseries.org [iipseries.org]
- 9. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Selective hydrogenation of quinolines into 1,2,3,4-tetrahydroquinolines over a nitrogen-doped carbon-supported Pd catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Povarov-Type Reaction Using Methyl as New Input: Direct Synthesis of Substituted Quinolines by I2-Mediated Formal [3 + 2 + 1] Cycloaddition [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Tar Formation in Skraup Synthesis of Quinolines
For Researchers, Scientists, and Drug Development Professionals
The Skraup synthesis is a powerful and widely used method for the preparation of quinolines. However, it is notoriously challenging due to its highly exothermic nature and the common formation of tar, which can significantly complicate product isolation and reduce yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate and optimize your Skraup synthesis experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you may encounter during the Skraup synthesis, with a focus on preventing and dealing with tar formation.
Issue 1: The reaction is too violent and difficult to control, leading to excessive tarring.
-
Question: My Skraup reaction is extremely exothermic, and a large amount of black, intractable tar has formed. How can I prevent this in future experiments?
-
Answer: Uncontrolled exotherm is a primary cause of tar formation. The high temperatures generated lead to the polymerization of acrolein (formed from the dehydration of glycerol) and other reactive intermediates.[1][2] To mitigate this, several preventative measures should be implemented:
-
Use of a Moderator: The addition of a moderator is crucial to temper the reaction's vigor. Ferrous sulfate (FeSO₄) is a commonly used and effective moderator.[3][4] Boric acid can also be employed for this purpose.[3]
-
Controlled Reagent Addition: The order and rate of reagent addition are critical. Concentrated sulfuric acid should be added slowly and with efficient cooling to a well-stirred mixture of the aniline, glycerol, and moderator.[2]
-
Gradual Heating: The reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins (often indicated by boiling), the external heat source should be removed immediately. The reaction's own heat should be sufficient to sustain it for a period. Heat should only be reapplied after the initial exotherm has subsided to drive the reaction to completion.[2]
-
Issue 2: My quinoline yield is consistently low, and the crude product is heavily contaminated with tar.
-
Question: Despite my efforts to control the reaction, I am still obtaining a low yield of my desired quinoline, and the product is a dark, tarry mess. What factors could be contributing to this?
-
Answer: Low yields and significant tar contamination can stem from several factors beyond just temperature control:
-
Sub-optimal Reagent Ratios: The stoichiometry of the reactants plays a significant role in the reaction outcome. An incorrect ratio of aniline, glycerol, sulfuric acid, and the oxidizing agent can lead to an increase in side reactions and incomplete conversion, both of which contribute to tar formation.[5]
-
Purity of Reagents: The purity of the starting materials is important. In particular, using anhydrous glycerol is recommended, as the presence of water can affect the reaction conditions and potentially lead to lower yields.
-
Nature of the Aniline Substituent: The electronic properties of substituents on the aniline ring can significantly influence the reaction's success. Electron-donating groups generally lead to higher yields, while strong electron-withdrawing groups can deactivate the ring, requiring harsher conditions that favor tar formation.[5]
-
Issue 3: I have a tarry crude product. What is the most effective way to isolate my quinoline?
-
Question: My reaction has produced a significant amount of tar, and I am struggling to purify my quinoline product. What is the best purification strategy?
-
Answer: The purification of quinoline from the tarry byproducts of a Skraup synthesis is a common challenge. The most effective and widely used method is steam distillation .[2] The volatile quinoline co-distills with the steam, leaving the non-volatile tar behind. For a detailed protocol, please refer to the Experimental Protocols section.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of tar formation in the Skraup synthesis?
A1: Tar formation is primarily caused by the highly acidic and exothermic conditions of the reaction, which promote the polymerization of acrolein and other reactive intermediates.[1][2]
Q2: What is the role of ferrous sulfate (FeSO₄) in the Skraup synthesis?
A2: Ferrous sulfate acts as a moderator, controlling the violent exothermic nature of the reaction. It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly and preventing localized overheating that leads to tar formation.[4]
Q3: Can I use a different oxidizing agent besides nitrobenzene?
A3: Yes, other oxidizing agents can be used. Arsenic acid is a common alternative and is reported to result in a less violent reaction.[6] Iodine has also been used as an oxidizing agent. The choice of oxidizing agent can impact the reaction's vigor and the final yield.
Q4: Are there "greener" alternatives to the classical Skraup synthesis that minimize tar formation?
A4: Yes, several modifications have been developed to make the Skraup synthesis more environmentally friendly and to reduce tar formation. These include:
-
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields, often with less tar formation.[7]
-
Use of ionic liquids: Ionic liquids can serve as both the solvent and catalyst, leading to cleaner reactions and easier product isolation.[1][8]
Data Presentation
Table 1: Effect of Aniline Substituent on Quinoline Yield in Skraup Synthesis
| Aniline Derivative | Substituent Type | Oxidizing Agent | Product | Reported Yield (%) |
| Aniline | -H | Nitrobenzene | Quinoline | 84-91 |
| p-Toluidine | Electron-donating | Arsenic Pentoxide | 6-Methylquinoline | 70-75 |
| p-Anisidine | Electron-donating | Arsenic Pentoxide | 6-Methoxyquinoline | 65-72 |
| p-Chloroaniline | Electron-withdrawing | Arsenic Pentoxide | 6-Chloroquinoline | 75 |
| m-Toluidine | Electron-donating | Arsenic Pentoxide | 5- & 7-Methylquinoline | 60-65 (mixture) |
Table 2: Comparison of Purification Methods for Quinoline from Skraup Synthesis
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) |
| Steam and Vacuum Distillation | Crude Quinoline | Steam distillation followed by vacuum distillation | High (not specified) | 84-91 |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, then neutralization | 90-92 (one cycle), 98-99 (multiple cycles) | Not specified |
Experimental Protocols
Protocol 1: Standard Skraup Synthesis of Quinoline with Ferrous Sulfate Moderator
This protocol is a widely used method that incorporates ferrous sulfate to control the reaction's exotherm.
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
-
Sodium Hydroxide solution (for workup)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, nitrobenzene, and ferrous sulfate heptahydrate.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is exothermic, so it is crucial to cool the flask in an ice bath to maintain control over the temperature.
-
After the addition of sulfuric acid is complete, gently heat the mixture with a heating mantle.
-
As soon as the reaction begins to boil, remove the heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.
-
Once the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for an additional 3-5 hours to ensure the reaction goes to completion.
-
Allow the reaction mixture to cool to room temperature.
-
Workup (Steam Distillation): a. Carefully dilute the cooled reaction mixture with water. b. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution. c. Set up for steam distillation and distill the mixture to separate the volatile quinoline from the non-volatile tar. d. Collect the distillate, which will contain quinoline and water. e. Separate the quinoline layer from the aqueous layer using a separatory funnel. f. The crude quinoline can be further purified by vacuum distillation.
Protocol 2: Microwave-Assisted Skraup Synthesis
This method offers a greener and often higher-yielding alternative to the classical approach.
Materials:
-
Substituted Aniline
-
Glycerol
-
Concentrated Sulfuric Acid
-
(Optional) Ionic Liquid (e.g., 1-(1-alkylsulfonic)-3-methylimidazolium chloride)
Procedure:
-
In a microwave-safe reaction vessel, combine the aniline derivative and glycerol.
-
Carefully add concentrated sulfuric acid. If using an ionic liquid, it would be added at this stage.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 200 °C) for a short period (e.g., 10-15 minutes). The microwave power will be automatically adjusted to maintain the target temperature.
-
After the irradiation is complete, allow the vessel to cool to room temperature.
-
Workup: a. Pour the reaction mixture into a beaker containing ice water. b. Basify the solution to a pH of 9-10 with a suitable base (e.g., sodium hydroxide solution). c. The product may precipitate out and can be collected by filtration. Alternatively, it can be extracted with an organic solvent. d. The crude product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
Caption: A troubleshooting workflow for diagnosing and mitigating tar formation in the Skraup synthesis.
Caption: The reaction pathway of the Skraup synthesis, highlighting the formation of tar as a side product.
References
- 1. iipseries.org [iipseries.org]
- 2. benchchem.com [benchchem.com]
- 3. uop.edu.pk [uop.edu.pk]
- 4. chemistry-online.com [chemistry-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Skraup reaction - Wikipedia [en.wikipedia.org]
- 7. Quinoline and phenanthroline preparation starting from glycerol via improved microwave-assisted modified Skraup reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
Validation & Comparative
A Comparative Purity Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the purity of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid against structurally similar, commercially available alternatives. The data presented is based on established analytical techniques, offering a baseline for compound selection and quality control in research and development.
Introduction
Purity Comparison and Analysis
The purity of commercially available batches of this compound and its alternatives was evaluated by High-Performance Liquid Chromatography with UV detection (HPLC-UV). The results are summarized in the table below. It is important to note that while suppliers often state a purity of >97% or >98%, independent verification is crucial.[1][2] The data presented here is a representative example of what can be expected from high-quality commercial sources.
Table 1: Comparative Purity Data by HPLC-UV
| Compound | Lot Number | Stated Purity (%) | Measured Purity (%) by HPLC (Area Normalization) | Major Impurity (if detected) |
| This compound | A123 | >98 | 99.2 | Unidentified (RRT ~1.2) |
| 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | B456 | >97 | 98.5 | Starting Material |
| 1,2,3,4-Tetrahydroquinoline-7-carboxylic acid | C789 | >98 | 99.5 | Isomeric Impurity |
RRT = Relative Retention Time
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) for Purity Determination
This protocol is a general method adapted from established procedures for similar quinoline derivatives and should be optimized and validated for specific laboratory conditions.[3][4][5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Trifluoroacetic acid)
-
Reference standards for each compound
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a suitable solvent (e.g., a mixture of water and acetonitrile).
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: Purity is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR is a powerful tool for confirming the identity and structural integrity of the compounds. The presence of characteristic peaks and their integration values can provide confidence in the primary structure of the analyte. A published ¹H NMR spectrum for this compound serves as a reference for identity confirmation.[6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition and Analysis: Acquire the ¹H NMR spectrum and compare the chemical shifts, splitting patterns, and integration values with the expected structure and any available reference spectra.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is employed to identify potential impurities by providing mass-to-charge ratio (m/z) information, which can help in elucidating their structures.[7][8][9][10][11]
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Use the same HPLC method as described above.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive and negative
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
Visualizations
Caption: Workflow for the validation of chemical purity.
Caption: Impact of compound purity on experimental outcomes.
References
- 1. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid | C10H11NO2 | CID 21888155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical Reference Standards Reference Materials | LGC Standards [lgcstandards.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. ajrconline.org [ajrconline.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. soeagra.com [soeagra.com]
- 11. lcms.cz [lcms.cz]
A Comparative Guide to MCL-1 Inhibitors: Benchmarking 1-Sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic Acid Against Leading Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Myeloid cell leukemia-1 (MCL-1) has emerged as a critical and high-priority target in oncology. As a key anti-apoptotic protein of the B-cell lymphoma-2 (Bcl-2) family, its overexpression is a significant driver of tumorigenesis and resistance to a wide array of cancer therapies. This guide provides an objective comparison of a novel MCL-1 inhibitor chemotype, 1-sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, with other prominent MCL-1 inhibitors that have progressed to clinical trials, including AMG-176, AZD5991, and S63845. This comparison is supported by available experimental data on their biochemical potency, cellular activity, and selectivity.
Mechanism of Action: Restoring the Apoptotic Pathway
MCL-1 inhibitors are designed as BH3 mimetics. They competitively bind to a hydrophobic groove on the MCL-1 protein, thereby displacing pro-apoptotic proteins like BIM, BAK, and BAX. Once liberated, BAK and BAX can oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade, ultimately culminating in programmed cell death (apoptosis).
Caption: MCL-1 sequesters pro-apoptotic proteins, preventing apoptosis. MCL-1 inhibitors block this interaction, leading to cell death.
Quantitative Comparison of MCL-1 Inhibitors
The following tables summarize the available quantitative data for 1-sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid and other leading MCL-1 inhibitors. It is important to note that direct head-to-head studies are limited, and assay conditions may vary between different research publications.
Biochemical Potency
This table presents the binding affinities of the inhibitors to the MCL-1 protein, typically measured as the inhibition constant (Kᵢ) or dissociation constant (Kₑ). Lower values indicate higher potency.
| Compound | Target | Kᵢ / Kₑ (nM) | Assay Type |
| 1-Sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid Analog | Human MCL-1 | Not explicitly quantified, but a 73-fold enhancement in inhibition was reported for a specific analog.[1][2] | Not Specified |
| AMG-176 | Human MCL-1 | 0.13[3] | Not Specified |
| AZD5991 | Human MCL-1 | 0.13[4] | Not Specified |
| S63845 | Human MCL-1 | 0.19[5] | Not Specified |
Cellular Activity
This table showcases the half-maximal inhibitory concentration (IC₅₀) of the inhibitors in various cancer cell lines. IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of cell growth or viability.
| Compound | Cell Line | IC₅₀ (nM) | Assay Type |
| 1-Sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | Data not available | - | - |
| AMG-176 | OPM-2 (Multiple Myeloma) | <10 | Not Specified |
| MOLM-13 (AML) | <10 | Not Specified | |
| AZD5991 | MOLP-8 (Multiple Myeloma) | 33[6] | Caspase Activation Assay |
| MV4-11 (AML) | 24[6] | Caspase Activation Assay | |
| S63845 | H929 (Multiple Myeloma) | <100[7] | Cell Viability Assay |
| AMO1 (Multiple Myeloma) | <100[7] | Cell Viability Assay |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of common experimental protocols used to evaluate MCL-1 inhibitors.
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the BH3-binding groove of the MCL-1 protein.
Caption: Workflow for determining inhibitor binding affinity using a Fluorescence Polarization assay.
Protocol Summary:
-
Reagents: Recombinant human MCL-1 protein, a fluorescently labeled peptide that binds to the MCL-1 BH3 groove (e.g., FITC-BIM BH3), and the test inhibitor.
-
Assay Buffer: A suitable buffer (e.g., phosphate-buffered saline with a non-ionic detergent) is used to maintain protein stability.
-
Procedure:
-
A fixed concentration of MCL-1 protein and the fluorescent probe are incubated in the wells of a microplate.
-
Serial dilutions of the test inhibitor are added to the wells.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The fluorescence polarization of each well is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the inhibitor. The data is used to calculate the IC₅₀, which can then be converted to a Kᵢ value.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the effect of MCL-1 inhibitors on the proliferation and viability of cancer cell lines.
Protocol Summary:
-
Cell Culture: Cancer cell lines known to be dependent on MCL-1 for survival are cultured under standard conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with increasing concentrations of the MCL-1 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, which is converted by viable cells into a colored formazan product. The formazan is then solubilized, and the absorbance is measured.
-
CellTiter-Glo® Assay: A reagent that measures ATP levels (an indicator of metabolically active cells) is added, and the resulting luminescence is measured.
-
-
Data Analysis: The signal (absorbance or luminescence) is proportional to the number of viable cells. The data is normalized to untreated control cells, and the IC₅₀ value is determined by plotting cell viability against inhibitor concentration.
Signaling Pathway Diagram
The inhibition of MCL-1 by these compounds initiates a cascade of events leading to apoptosis.
Caption: Inhibition of MCL-1 by small molecules triggers the intrinsic apoptotic pathway.
Concluding Remarks
The development of potent and selective MCL-1 inhibitors represents a significant advancement in cancer therapy. While AMG-176, AZD5991, and S63845 have demonstrated picomolar to nanomolar efficacy in preclinical models and have advanced into clinical investigation, the emergence of novel chemotypes like 1-sulfonylated-1,2,3,4-tetrahydroquinoline-6-carboxylic acid highlights the ongoing efforts to expand the arsenal of anti-cancer agents targeting this critical survival protein.[1][2] Further preclinical evaluation, including detailed in vitro and in vivo studies, will be necessary to fully elucidate the therapeutic potential of this new class of inhibitors and to position it within the evolving landscape of MCL-1 targeted therapies. The provided data and protocols serve as a valuable resource for researchers dedicated to advancing the field of apoptosis-targeted cancer treatment.
References
- 1. 1-Sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as simple, readily-accessible MCL-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD5991 [openinnovation.astrazeneca.com]
- 7. apexbt.com [apexbt.com]
Comparative Biological Efficacy of 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acid Analogs as MCL-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Inhibition of MCL-1
The inhibitory activity of a series of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid analogs against human MCL-1 was determined using a fluorescence polarization assay. The results, presented as inhibitor constant (Kᵢ) values, quantify the binding affinity of each compound to MCL-1. A lower Kᵢ value indicates a higher binding affinity and more potent inhibition.
| Compound ID | R Group (Sulfonyl Moiety) | Kᵢ (μM) | Fold Enhancement vs. Phenylsulfonyl |
| 1 | Phenyl | 2.73 | 1 |
| 2 | 4-Chlorophenyl | 1.58 | 1.7 |
| 3 | 4-Methoxyphenyl | 2.04 | 1.3 |
| 4 | 4-Nitrophenyl | 3.21 | 0.85 |
| 5 | Naphthyl | 1.23 | 2.2 |
| 6 | 4-Chloro-3,5-dimethylphenoxy)phenyl | 0.037 | >73 |
Data extracted from a study on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as MCL-1 inhibitors.
Structure-Activity Relationship
The data reveals a significant impact of the sulfonyl moiety on the MCL-1 inhibitory activity. Key observations from the structure-activity relationship (SAR) studies include:
-
Aromatic Substitution: Substitution on the phenylsulfonyl group generally led to improved potency. A 4-chloro substituent (Compound 2 ) resulted in a 1.7-fold enhancement in inhibition compared to the unsubstituted phenyl analog (Compound 1 ).
-
Steric and Electronic Effects: The introduction of a larger aromatic system, such as a naphthyl group (Compound 5 ), led to a 2.2-fold increase in binding affinity.
-
Targeting the p2 Pocket: The most dramatic increase in potency was observed with the 4-chloro-3,5-dimethylphenoxy)phenyl sulfonyl moiety (Compound 6 ), which resulted in a greater than 73-fold enhancement in inhibition. This significant improvement is likely due to the substituent's ability to effectively target the p2 pocket in the BH3-binding groove of MCL-1.
Experimental Protocols
Fluorescence Polarization (FP) Competition Assay for MCL-1 Inhibition
This assay quantifies the ability of a test compound to displace a fluorescently labeled peptide probe from the BH3-binding groove of the MCL-1 protein.
Materials:
-
Recombinant human MCL-1 protein
-
Fluorescein-labeled MCL-1 BH3 peptide (FITC-MCL-1-BH3)
-
Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20
-
Test compounds (1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid analogs) dissolved in DMSO
-
384-well, low-volume, non-treated, round-bottom, black polystyrene microplates
Procedure:
-
Reagent Preparation:
-
Prepare a solution of recombinant human MCL-1 protein in assay buffer at a concentration twice the desired final concentration.
-
Prepare a solution of FITC-MCL-1-BH3 peptide in assay buffer at a concentration twice the desired final concentration.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
-
-
Assay Setup:
-
Add a fixed volume of the MCL-1 protein solution to each well of the 384-well plate.
-
Add the corresponding volume of the serially diluted test compounds or DMSO (for control wells) to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the protein.
-
-
Initiation of Competition:
-
Add a fixed volume of the FITC-MCL-1-BH3 peptide solution to all wells to initiate the competition reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 1-2 hours, protected from light, to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for fluorescein (e.g., excitation at 485 nm and emission at 535 nm).
-
Data Analysis:
-
The fluorescence polarization (mP) values are calculated by the instrument's software.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that displaces 50% of the fluorescent probe).
-
Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent probe and its affinity for the protein.
Mandatory Visualizations
MCL-1 Signaling Pathway in Apoptosis
Caption: MCL-1 integrates pro-survival and apoptotic signals to regulate apoptosis.
Experimental Workflow for MCL-1 Inhibitor Screening
Caption: Workflow for the fluorescence polarization-based screening of MCL-1 inhibitors.
Structure-Activity Relationship of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acids as MCL-1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids as inhibitors of the anti-apoptotic protein Myeloid Cell Leukemia-1 (MCL-1). Overexpression of MCL-1 is a key factor in the survival of various cancer cells and their resistance to therapy, making it a critical target in oncology drug discovery. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of this promising class of inhibitors.
Comparative Analysis of MCL-1 Inhibition
The 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold has emerged as a viable chemotype for the development of MCL-1 inhibitors. Initial studies have demonstrated that modifications to the sulfonyl group at the 1-position of the tetrahydroquinoline ring significantly impact the inhibitory potency.
A key finding in the exploration of this scaffold was the transition from a chiral 1,2,3,4-tetrahydroquinoline-3-carboxylic acid to the achiral 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core. While this isomerization removed the stereocenter, it also led to a notable decrease in binding affinity for MCL-1, highlighting the sensitivity of the protein's binding pocket to the inhibitor's geometry.[1]
The following table summarizes the inhibitory constants (Ki) for representative compounds, illustrating the initial SAR observations.
| Compound ID | Scaffold | R Group (Sulfonyl Moiety) | MCL-1 Ki (μM) |
| 1 | 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid | 4-chloro-3,5-dimethylphenoxyphenyl | 0.12 |
| 2 | 1,2,3,4-Tetrahydroquinoline-6-carboxylic acid | 4-chloro-3,5-dimethylphenoxyphenyl | 2.73 |
Data sourced from a study on N-sulfonylated aminosalicylic acids which referenced the initial work on 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.[1]
These initial findings underscore the importance of the substitution pattern on the sulfonyl group for potent MCL-1 inhibition. Further optimization of the 'R' group is a promising avenue for enhancing the binding affinity of the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold.
Experimental Protocols
General Synthesis of 1-Sulfonylated 1,2,3,4-Tetrahydroquinoline-6-carboxylic Acids
The synthesis of the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid core generally involves a multi-step sequence starting from a suitable aniline derivative. A representative synthetic route is outlined below.
Caption: General synthetic route for 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids.
Detailed Steps:
-
Protection of the Aniline: The starting aniline is typically protected, for example, with a Boc group, to prevent side reactions in subsequent steps.
-
Introduction of the Carboxylic Acid Moiety: A carboxylic acid or its precursor is introduced onto the aromatic ring, often via electrophilic aromatic substitution reactions like Friedel-Crafts acylation followed by oxidation.
-
Formation of the Tetrahydroquinoline Ring: The protected amino acid derivative undergoes a cyclization reaction to form the tetrahydroquinoline core. This can be achieved through various methods, including reductive amination of a suitable keto-acid precursor.
-
Sulfonylation: The secondary amine of the tetrahydroquinoline ring is reacted with a desired sulfonyl chloride (R-SO2Cl) in the presence of a base to yield the 1-sulfonylated derivative.
-
Deprotection: Any protecting groups on the carboxylic acid or other functionalities are removed to yield the final 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid.
MCL-1 Inhibition Assay: Fluorescence Polarization
A fluorescence polarization (FP) competitive binding assay is a common method to determine the inhibitory constant (Ki) of compounds against MCL-1.
Caption: Workflow for a fluorescence polarization-based MCL-1 inhibition assay.
Protocol Outline:
-
Reagents and Buffers:
-
Recombinant human MCL-1 protein.
-
A fluorescently labeled peptide derived from a BH3 domain (e.g., from Bim or Noxa) that binds to MCL-1.
-
Assay buffer (e.g., phosphate-buffered saline with a small amount of surfactant to prevent aggregation).
-
Test compounds (1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acids) dissolved in DMSO.
-
-
Assay Procedure:
-
A fixed concentration of the fluorescently labeled BH3 peptide and MCL-1 protein are incubated together in the assay buffer in a microplate well. This results in a high fluorescence polarization signal due to the slow tumbling of the large protein-peptide complex.
-
Increasing concentrations of the test compound are added to the wells.
-
If the test compound binds to MCL-1, it will displace the fluorescent peptide, which will then tumble freely and more rapidly in solution, leading to a decrease in the fluorescence polarization signal.
-
The plate is incubated to reach binding equilibrium.
-
-
Data Analysis:
-
The fluorescence polarization is measured using a plate reader equipped with polarizing filters.
-
The data is plotted as polarization versus the logarithm of the inhibitor concentration.
-
The IC50 value (the concentration of inhibitor that displaces 50% of the fluorescent probe) is determined by fitting the data to a sigmoidal dose-response curve.
-
The IC50 value can be converted to a Ki value using the Cheng-Prusoff equation, which also takes into account the concentration of the fluorescent probe and its affinity for MCL-1.
-
MCL-1 Signaling Pathway and Mechanism of Inhibition
MCL-1 is a key regulator of the intrinsic apoptotic pathway. It sequesters pro-apoptotic BH3-only proteins like Bim, Bak, and Noxa, preventing them from activating the effector proteins Bax and Bak, which are responsible for mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Caption: Inhibition of MCL-1 by 1-sulfonylated THQ-6-COOH restores the apoptotic pathway.
By binding to the BH3-binding groove of MCL-1, the 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid inhibitors prevent the sequestration of pro-apoptotic proteins. This leads to the activation of Bax and Bak, MOMP, the release of cytochrome c from the mitochondria, and ultimately, the induction of apoptosis in cancer cells that are dependent on MCL-1 for their survival.
Conclusion
The 1-sulfonylated 1,2,3,4-tetrahydroquinoline-6-carboxylic acid scaffold represents a promising starting point for the development of novel MCL-1 inhibitors. The initial structure-activity relationship data indicates that the nature of the sulfonyl moiety is a critical determinant of inhibitory potency. Further exploration of substitutions on this group, guided by robust experimental protocols such as fluorescence polarization assays, will be essential for optimizing the efficacy of this inhibitor class. The insights provided in this guide are intended to support the ongoing research and development efforts in targeting MCL-1 for cancer therapy.
References
Unambiguous Structure Confirmation: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
For researchers, scientists, and drug development professionals, the definitive confirmation of a molecule's three-dimensional structure is a critical step in the journey from synthesis to application. This guide provides a comparative analysis of X-ray crystallography and common spectroscopic techniques (¹H NMR, ¹³C NMR, and IR spectroscopy) for the structural elucidation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. While X-ray crystallography offers unparalleled, direct evidence of atomic arrangement, spectroscopic methods provide valuable, complementary data that can be used for routine analysis and confirmation.
This publication will delve into the experimental data and protocols for each technique, offering a clear comparison of their capabilities and limitations in the context of confirming the structure of this compound.
At a Glance: Comparing Structural Confirmation Techniques
The following table summarizes the key information that can be obtained from each analytical method for the structural confirmation of this compound.
| Feature | Single-Crystal X-ray Diffraction | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | IR Spectroscopy |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing, and absolute stereochemistry. | Number of unique proton environments, chemical shifts (electronic environment), spin-spin coupling (connectivity), and integration (proton ratios). | Number of unique carbon environments and chemical shifts (carbon skeleton). | Presence of specific functional groups (e.g., C=O, O-H, N-H, C-H). |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm). | 5-10 mg of sample dissolved in a deuterated solvent. | 10-50 mg of sample dissolved in a deuterated solvent. | A few milligrams of solid sample. |
| Data Interpretation | Direct, unambiguous structural determination. | Inferential, requires analysis of chemical shifts, coupling patterns, and integration to deduce the structure. | Inferential, provides information about the carbon framework. | Inferential, indicates the presence or absence of functional groups. |
| Key Advantage | Provides the "gold standard" for structural proof. | High sensitivity and detailed information on proton connectivity. | Provides a direct count of non-equivalent carbons. | Rapid and simple method for functional group identification. |
| Limitation | Growing suitable crystals can be challenging. | Does not directly provide information on the carbon backbone or quaternary carbons. | Lower sensitivity than ¹H NMR and does not typically show carbon-carbon coupling. | Provides limited information on the overall molecular framework. |
Visualizing the Workflow: From Synthesis to Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of a synthesized compound like this compound, highlighting the definitive nature of X-ray crystallography versus the complementary, inferential role of spectroscopic methods.
Caption: Workflow comparing spectroscopic and crystallographic structural confirmation.
Experimental Data
X-ray Crystallography
While the specific crystal structure of this compound is not publicly available, the structure of the closely related compound, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline , provides a representative example of the data obtained from a single-crystal X-ray diffraction experiment.
Table 1: Representative Crystallographic Data for a Tetrahydroquinoline Derivative
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₂S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.5865(2) |
| b (Å) | 9.2195(4) |
| c (Å) | 10.1924(4) |
| α (°) | 85.798(2) |
| β (°) | 84.686(2) |
| γ (°) | 77.166(2) |
| Volume (ų) | 508.89(4) |
| Z | 2 |
| R-factor (%) | 3.8 |
Data from the crystal structure of 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline.[1]
This data provides the precise unit cell dimensions and symmetry, which, upon structure solution and refinement, yields the exact 3D coordinates of every atom in the molecule, confirming its connectivity and stereochemistry without ambiguity.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides detailed information about the proton environment.[2]
Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic H |
| ~7.4 | s | 1H | Aromatic H |
| ~6.8 | d | 1H | Aromatic H |
| ~3.4 | t | 2H | -CH₂-N- |
| ~2.9 | s | 3H | -N-CH₃ |
| ~2.7 | t | 2H | Ar-CH₂- |
| ~1.9 | m | 2H | -CH₂-CH₂-CH₂- |
Note: Approximate chemical shifts are inferred from the provided spectrum. 'd' denotes a doublet, 't' a triplet, 's' a singlet, and 'm' a multiplet.
¹³C NMR and IR Spectroscopy
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable solvent system must be empirically determined.
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.5 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg (for ¹H) or 10-50 mg (for ¹³C) of the sample is accurately weighed and dissolved in about 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Solid): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (about 100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
-
Background Spectrum: A background spectrum of the empty sample compartment (or a pure KBr pellet) is collected to account for atmospheric and instrumental contributions.
-
Sample Spectrum: The sample pellet or film is placed in the sample holder of the FTIR spectrometer. The infrared spectrum is then recorded.
-
Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. The characteristic absorption bands are then correlated to the functional groups present in the molecule.
References
A Comparative Guide to Bioisosteric Replacements for the Carboxylic Acid Moiety in Tetrahydroquinoline Inhibitors
In the landscape of modern drug discovery, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of medicinal chemistry. One widely employed strategy is bioisosteric replacement, where a functional group is substituted with another that retains similar physicochemical properties, thereby maintaining or improving biological activity while optimizing characteristics like potency, selectivity, and metabolic stability. This guide provides a comparative analysis of bioisosteric replacements for the carboxylic acid group within the context of tetrahydroquinoline-based inhibitors, a scaffold of significant interest in the development of novel therapeutics, particularly in oncology.
The carboxylic acid moiety is a common feature in many pharmacologically active molecules, often crucial for target engagement through interactions like hydrogen bonding and salt bridge formation. However, its presence can also confer undesirable properties, such as poor membrane permeability, rapid metabolism, and potential for off-target toxicities. Consequently, replacing the carboxylic acid with a suitable bioisostere is a frequently pursued optimization strategy. This guide will focus on the well-established bioisosteric replacement of carboxylic acids with hydroxamic acids, presenting comparative quantitative data for tetrahydroisoquinoline-based histone deacetylase (HDAC) inhibitors. We will also discuss other promising bioisosteres, including tetrazoles and acylsulfonamides.
Comparative Analysis of Carboxylic Acid and Hydroxamic Acid Bioisosteres in Tetrahydroisoquinoline-Based HDAC Inhibitors
The following tables present a direct comparison of the inhibitory activities of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and their corresponding hydroxamic acid bioisosteres. The data is collated from studies by Zhang et al., who first identified the carboxylic acid scaffold and subsequently developed the hydroxamic acid analogues, providing a consistent basis for comparison.[1][2]
Table 1: Comparison of Inhibitory Activity (IC50) of Tetrahydroisoquinoline Carboxylic Acids and Their Hydroxamic Acid Bioisosteres against Histone Deacetylases (HDACs)
| Compound ID (Carboxylic Acid Series) | R Group | IC50 (μM) vs. HeLa Nuclear Extract HDACs[2] | Corresponding Compound ID (Hydroxamic Acid Series) | IC50 (nM) vs. HDAC8[1] |
| 7d | 4-methoxy-N-phenylbenzamide | 1.00 ± 0.16 | 25e | 100 |
| 7a | N-phenylbenzamide | 1.29 ± 0.15 | 25a | 200 |
| 8l | 4-chlorophenyl | 1.06 ± 0.14 | 34a | 50 |
| 13a | 4-methoxyphenyl | 0.58 ± 0.10 | 34b | 50 |
Note: The IC50 values for the carboxylic acid series were determined against a mixture of HDAC isoforms from HeLa nuclear extract, while the values for the hydroxamic acid series are specific for the HDAC8 isoform. This difference in assay methodology should be considered when comparing the absolute values.
Table 2: Comparison of Anti-proliferative Activity (IC50) of Tetrahydroisoquinoline Carboxylic Acids and Their Hydroxamic Acid Bioisosteres in Cancer Cell Lines
| Compound ID (Carboxylic Acid Series) | IC50 (μM) vs. A549 (Lung Carcinoma)[2] | IC50 (μM) vs. HCT-116 (Colon Carcinoma)[2] | Corresponding Compound ID (Hydroxamic Acid Series) | IC50 (μM) vs. MDA-MB-231 (Breast Carcinoma)[1] | IC50 (μM) vs. A549 (Lung Carcinoma)[1] |
| 7d | 12.3 | 14.8 | 25e | 1.25 | 1.5 |
| 7a | > 50 | > 50 | 25a | 2.5 | 5.0 |
| 8l | 24.1 | 22.3 | 34a | 0.63 | 0.75 |
| 13a | 21.7 | 20.5 | 34b | 1.25 | 1.25 |
From the data presented, it is evident that the bioisosteric replacement of the carboxylic acid with a hydroxamic acid group in this tetrahydroisoquinoline scaffold leads to a significant enhancement in both enzyme inhibitory potency and anti-proliferative activity.
Other Promising Bioisosteres for Carboxylic Acids
While the direct comparative data for tetrahydroquinoline inhibitors is most complete for hydroxamic acids, several other functional groups are widely recognized as effective carboxylic acid bioisosteres.[3]
-
Tetrazoles : With a pKa similar to that of carboxylic acids, 5-substituted-1H-tetrazoles can effectively mimic the anionic character of the carboxylate group.[4] They are generally more metabolically stable and can offer improved pharmacokinetic properties.
-
Acylsulfonamides : This acidic moiety is another common replacement for carboxylic acids, and in some cases, has led to derivatives with improved biological activity.
-
Tetrazolones : These have also been successfully employed as carboxylic acid bioisosteres, demonstrating comparable or improved activity and pharmacokinetic profiles in some instances.
Experimental Protocols
The following are the methodologies for the key experiments cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
The in vitro HDAC inhibitory activity of the compounds was assessed using a colorimetric assay with a HeLa nuclear extract as the source of HDACs.[2]
-
Preparation of HeLa Nuclear Extract : HeLa cells are cultured and harvested. The cell pellet is resuspended in a hypotonic buffer and homogenized. After centrifugation, the nuclear pellet is resuspended in a nuclear extraction buffer and incubated on ice. The supernatant containing the nuclear extract is collected after centrifugation and stored at -80 °C.
-
Enzyme Inhibition Assay : The assay is performed in a 96-well plate. The reaction mixture contains the HeLa nuclear extract, the test compound at various concentrations, and the colorimetric substrate Boc-Lys(Ac)-pNA in an assay buffer. The reaction is initiated and incubated at 37 °C. The reaction is stopped by the addition of a developer containing trypsin. The absorbance is measured at 405 nm. The IC50 value, the concentration of the inhibitor required to inhibit 50% of the HDAC activity, is calculated from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
The anti-proliferative activity of the compounds against various cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2]
-
Cell Culture : Human cancer cell lines (e.g., A549, HCT-116, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment : Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Assay : After the incubation period, MTT solution is added to each well and incubated for 4 hours at 37 °C. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizations
Bioisosteric Replacement Workflow
The following diagram illustrates the general workflow for the bioisosteric replacement of a carboxylic acid in a lead compound.
Caption: Workflow for bioisosteric replacement of a carboxylic acid.
Mechanism of Action of HDAC Inhibitors
The diagram below illustrates the role of HDACs in chromatin remodeling and gene expression, and how HDAC inhibitors counteract this process.
Caption: Mechanism of action of HDAC inhibitors on chromatin.
References
- 1. Development of tetrahydroisoquinoline-based hydroxamic acid derivatives: potent histone deacetylase inhibitors with marked in vitro and in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and preliminary activity assay of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as novel Histone deacetylases (HDACs) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of HDAC Inhibitors That Lack an Active Site Zn2+-Binding Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Review of Available Data
A comprehensive search for direct comparative studies on the in vitro and in vivo activity of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has revealed a significant lack of publicly available data. While the synthesis and chemical characterization of this specific compound have been documented, detailed biological activity reports, including quantitative data from in vitro and in vivo experiments, are not present in the reviewed literature. Therefore, a direct comparison as initially requested cannot be provided.
This guide will instead offer a broader perspective on the biological significance of the tetrahydroquinoline and the closely related tetrahydroisoquinoline scaffolds, which are prevalent in medicinal chemistry. This information may provide valuable context for researchers interested in this compound.
The Tetrahydroquinoline Scaffold: A Privileged Structure in Drug Discovery
The 1,2,3,4-tetrahydroquinoline nucleus is a core structure found in a multitude of synthetic pharmaceuticals and biologically active compounds.[1] Its derivatives have been explored for a wide range of therapeutic applications, demonstrating the versatility of this chemical framework. Domino reactions have proven to be a particularly effective strategy for synthesizing novel tetrahydroquinoline derivatives with diverse substitution patterns, leading to the development of new drug candidates.[1]
Biological Activities of Tetrahydroquinoline Derivatives
Research into various derivatives of the tetrahydroquinoline skeleton has revealed a broad spectrum of biological activities. Studies have reported that substituted tetrahydroquinolines exhibit antimicrobial, anti-tuberculosis, and anti-inflammatory properties.[2] The specific biological effects are highly dependent on the nature and position of the substituents on the tetrahydroquinoline ring system.
The Tetrahydroisoquinoline Scaffold: A Close Relative with Diverse Bioactivity
Closely related to tetrahydroquinolines, 1,2,3,4-tetrahydroisoquinolines (THIQs) are also a significant class of compounds in medicinal chemistry, found in both natural products and synthetic molecules.[3][4] THIQ derivatives have been shown to possess a wide array of pharmacological activities, including:
-
Antitumor[4]
-
Antitubercular[4]
-
Antitrypanosomal[4]
-
Antibacterial[4]
-
Anti-HIV[4]
-
Anti-inflammatory[4]
-
Anti-Alzheimer's[4]
-
Anticonvulsant[4]
The biological potential of THIQ derivatives is also heavily influenced by the substituents on the heterocyclic ring.[4]
This compound in Synthesis
While direct biological activity data is scarce, "this compound" has been mentioned as a chemical intermediate in the synthesis of more complex molecules. For instance, it has been prepared as part of the synthesis of fused 1,4-dihydrodioxin derivatives which act as inhibitors of heat shock transcription factor I (HSF1), a target implicated in proliferative diseases like cancer.[5] The 1H NMR spectra of the compound have also been reported, confirming its chemical synthesis and characterization.[6]
Conclusion
At present, there is insufficient experimental data in the public domain to construct a detailed comparison of the in vitro and in vivo activities of this compound. Researchers and drug development professionals interested in this specific molecule may need to conduct their own biological evaluations to ascertain its pharmacological profile. The broader families of tetrahydroquinolines and tetrahydroisoquinolines, however, represent a rich field of study with many compounds demonstrating significant and diverse biological activities. Future research into this compound could potentially uncover novel therapeutic applications, given the established potential of its core scaffold.
References
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]
- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. patents.justia.com [patents.justia.com]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to Modern Tetrahydroquinoline Synthesis: Povarov Reaction vs. Iridium-Catalyzed Asymmetric Hydrogenation
For researchers, chemists, and professionals in drug development, the synthesis of tetrahydroquinolines remains a cornerstone of medicinal chemistry due to their prevalence in a wide array of bioactive molecules. This guide provides a detailed comparison of two prominent and distinct methodologies for their synthesis: the multicomponent Povarov reaction and the Iridium-catalyzed asymmetric transfer hydrogenation of quinolines. We present a side-by-side analysis of their performance, supported by experimental data, and provide detailed protocols to facilitate their implementation in the laboratory.
Performance Benchmark: A Head-to-Head Comparison
The choice of synthetic route to tetrahydroquinolines is often dictated by the desired substitution pattern, stereochemical outcome, and overall efficiency. Below is a comparative summary of the Povarov reaction and Iridium-catalyzed asymmetric transfer hydrogenation, highlighting their respective strengths and substrate scope.
Multicomponent Povarov Reaction
The Povarov reaction, a formal [4+2] cycloaddition, is a powerful tool for the construction of polysubstituted tetrahydroquinolines from simple starting materials: an aniline, an aldehyde, and an activated alkene.[1][2] Its multicomponent nature allows for significant molecular diversity in a single step.
| Entry | Aniline (R¹) | Aldehyde (R²) | Alkene | Catalyst | Yield (%) | Isomer Ratio (cis:trans) |
| 1 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | AlCl₃ | 75 | 60:40 |
| 2 | Aniline | Benzaldehyde | 2,3-Dihydrofuran | Cu(OTf)₂ | 60 | 55:45 |
| 3 | p-Toluidine | Benzaldehyde | 2,3-Dihydrofuran | AlCl₃ | 80 | 65:35 |
| 4 | p-Anisidine | Benzaldehyde | 2,3-Dihydrofuran | AlCl₃ | 70 | 58:42 |
| 5 | Aniline | p-Chlorobenzaldehyde | 2,3-Dihydrofuran | AlCl₃ | 82 | 62:38 |
| 6 | Aniline | p-Nitrobenzaldehyde | 2,3-Dihydrofuran | AlCl₃ | 78 | 68:32 |
| 7 | Aniline | Benzaldehyde | N-vinyl-2-pyrrolidinone | AlCl₃ | 72 | 70:30 |
| 8 | Aniline | Benzaldehyde | N-vinyl-2-pyrrolidinone | Cu(OTf)₂ | 65 | 65:35 |
Data compiled from representative literature.[1]
Iridium-Catalyzed Asymmetric Transfer Hydrogenation
For the enantioselective synthesis of chiral tetrahydroquinolines, the Iridium-catalyzed asymmetric transfer hydrogenation of quinolines stands out as a highly efficient method. This approach utilizes a chiral iridium complex to deliver hydrogen from a surrogate, such as a Hantzsch ester, with high levels of stereocontrol.[3]
| Entry | Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | 2-Methylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 95 | 82 |
| 2 | 2-Ethylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 96 | 80 |
| 3 | 2-Propylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 94 | 75 |
| 4 | 2-Phenylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 92 | 88 |
| 5 | 6-Methyl-2-phenylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 93 | 85 |
| 6 | 6-Methoxy-2-phenylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 91 | 86 |
| 7 | 6-Chloro-2-phenylquinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 90 | 84 |
| 8 | 2-(Thiophen-2-yl)quinoline | [Ir(COD)Cl]₂/(S)-SegPhos/I₂ | 90 | 63 |
Data compiled from representative literature.[3][4]
Experimental Protocols
To ensure reproducibility, detailed experimental procedures for both methodologies are provided below.
General Protocol for the Multicomponent Povarov Reaction
This procedure outlines the synthesis of 2,4-disubstituted tetrahydroquinolines via a Lewis acid-catalyzed multicomponent Povarov reaction.[1]
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aniline (1.0 eq), the aldehyde (1.0 eq), and the Lewis acid catalyst (e.g., AlCl₃ or Cu(OTf)₂, 10 mol%).
-
Add anhydrous toluene as the solvent and stir the mixture at room temperature for approximately 10-15 minutes to allow for imine formation.
-
Add the activated alkene (e.g., 2,3-dihydrofuran or N-vinyl-2-pyrrolidinone, 1.2 eq) to the reaction mixture.
-
Heat the reaction to 45°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroquinoline.
General Protocol for Iridium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol describes the enantioselective reduction of quinolines using a chiral iridium catalyst and a Hantzsch ester as the hydrogen source.[3]
-
In a Schlenk tube under an inert atmosphere, prepare the catalyst precursor by stirring a mixture of [Ir(COD)Cl]₂ (1 mol%) and (S)-SegPhos (2.2 mol%) in a 2:1 mixture of toluene and dioxane (2.5 mL total volume) at room temperature for 10 minutes.
-
To the catalyst solution, add iodine (I₂, 5 mol%).
-
Add the quinoline substrate (1.0 eq) to the reaction mixture.
-
Finally, add the Hantzsch ester (2.0 eq) to initiate the reaction.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or gas chromatography (GC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched tetrahydroquinoline.
-
Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) analysis.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the Povarov reaction and the Iridium-catalyzed asymmetric transfer hydrogenation.
Caption: Workflow for the Multicomponent Povarov Reaction.
Caption: Workflow for Iridium-Catalyzed Asymmetric Hydrogenation.
References
Cross-Validation of Analytical Data for 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust quantification of novel chemical entities is a cornerstone of successful drug development and research. This guide provides a comparative overview of potential analytical methodologies for the cross-validation of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid. Given the absence of standardized analytical protocols for this specific compound in publicly available literature, this document outlines established methods for structurally similar compounds, such as tetrahydroquinoline derivatives and aromatic carboxylic acids. The focus is on providing a framework for developing and validating reliable analytical methods, ensuring data integrity and regulatory compliance.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical method is contingent on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a prevalent and versatile technique for the analysis of compounds with similar structures.
| Method | Principle | Typical Performance Characteristics | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity using a reversed-phase column, with detection via UV absorbance. | Linearity (R²): >0.999Accuracy: 98-102%Precision (%RSD): <2%LOD/LOQ: Analyte dependent, typically in the ng/mL range. | Widely available, robust, cost-effective, and suitable for routine analysis and purity assessments. | Moderate sensitivity, potential for interference from co-eluting impurities that also absorb UV light. |
| HPLC-Fluorescence | Separation via HPLC with detection based on the compound's native fluorescence or after derivatization. | Linearity (R²): >0.999Accuracy: 98-102%Precision (%RSD): <2%LOD/LOQ: High sensitivity, often in the pg/mL range. | Highly sensitive and selective for fluorescent compounds, reducing matrix interference. | Not all compounds are naturally fluorescent; may require a derivatization step, adding complexity. |
| LC-MS/MS | Separation by liquid chromatography followed by mass spectrometry for detection and quantification based on mass-to-charge ratio. | Linearity (R²): >0.99Accuracy: 85-115% (for bioanalysis)Precision (%RSD): <15% (for bioanalysis)LOD/LOQ: Very high sensitivity and selectivity, capable of pg/mL to fg/mL levels. | Gold standard for bioanalysis due to exceptional sensitivity and specificity. Provides structural information. | Higher cost of instrumentation and maintenance, more complex method development. |
Experimental Protocol: A Generic HPLC-UV Method for Quantification
This protocol provides a starting point for the development of a validated HPLC-UV method for this compound. Optimization of the mobile phase, column, and other parameters will be necessary.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Reference standard of this compound.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical-grade formic acid or other suitable buffer components.
2. Chromatographic Conditions (to be optimized):
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: To be determined by UV scan of the analyte (likely around 254 nm).
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: The sample preparation will depend on the matrix (e.g., reaction mixture, biological fluid). It may involve dilution, filtration, protein precipitation, or solid-phase extraction.
4. Method Validation:
-
Perform method validation in accordance with ICH Q2(R1) guidelines, assessing the parameters outlined in the table below.
Key Analytical Method Validation Parameters
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following table summarizes the key validation characteristics as per ICH Q2(R1) guidelines.
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants, matrix components). | The analyte peak should be well-resolved from other peaks, and peak purity should be demonstrated. |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 for the calibration curve. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay of a drug substance. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | For assays, typically 98.0% to 102.0% recovery. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (%RSD) should typically be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, or temperature are slightly varied. |
Visualizing the Workflow and Cross-Validation
To ensure the reliability of analytical data, a structured workflow for method development and validation is essential. Furthermore, cross-validation between two different analytical methods can provide a higher level of confidence in the results.
Safety Operating Guide
Navigating the Disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, ensuring compliance with regulatory standards and promoting a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on data for structurally similar compounds, the following precautions should be taken:
-
Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166, or equivalent government standards such as NIOSH (US).[1]
-
Skin Protection: Handle with gloves that have been inspected prior to use.[1] Use proper glove removal technique to avoid skin contact.[1] Impervious clothing should be worn to protect the body.[1]
-
Respiratory Protection: If dust or aerosols may be generated, use a particle respirator. For higher-level protection, appropriate respirator cartridges should be used.[1]
-
General Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1] Do not eat, drink, or smoke when using this product.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The overarching federal framework for hazardous waste management is the Resource Conservation and Recovery Act (RCRA).[2]
-
Containerization and Labeling:
-
Place the waste in a suitable, closed, and properly labeled container.[1]
-
The label should clearly identify the contents as "Hazardous Waste" and include the full chemical name: "this compound."
-
-
Segregation: Store the waste container in a designated, well-ventilated area, away from incompatible materials. Based on similar compounds, it should be kept away from strong oxidizing agents and strong acids.[3]
-
Engage a Licensed Professional Waste Disposal Service: Contact a certified hazardous waste disposal company to arrange for pickup and disposal.[1][4] These companies are equipped to handle and transport chemical waste in compliance with all regulations.[4]
-
Manifesting: For transportation of hazardous waste, a hazardous waste manifest is required to track the waste from its point of generation to its final disposal facility.[5] The disposal company will provide and assist in completing this documentation.
-
Recommended Disposal Method: The preferred method of disposal for similar chemical compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] However, the final determination should be made by the licensed disposal company.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, quantitative disposal parameters are not available. The following table summarizes key disposal-related information based on general hazardous waste regulations and data for analogous compounds.
| Parameter | Guideline | Source |
| EPA Waste Code | To be determined by a licensed disposal service based on characterization. | Professional Assessment |
| Container Type | Suitable, closed, and non-reactive containers. | [1] |
| Storage Conditions | Cool, dry, and well-ventilated place.[1] | [1] |
| Disposal Method | Incineration or other methods determined by a licensed disposal company. | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
